Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDPSXNIRALKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674747 | |
| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861146-12-5 | |
| Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] this compound is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents and agrochemicals through derivatization of its ester and aryl bromide moieties.[2] This guide provides a comprehensive overview of the principal synthesis pathway for this target molecule, focusing on the scientifically robust and widely adopted method involving the condensation and cyclization of an amidoxime with an activated oxime derivative. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols for the synthesis of precursors and the final product, and discuss the critical parameters that ensure a successful and high-yielding outcome.
Retrosynthetic Analysis and Strategic Pathway Selection
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is predominantly achieved through two strategic approaches: the acylation-cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.[3][4]
-
Amidoxime Acylation-Cyclization ([4+1] Approach): This is the most common and versatile method. It involves the reaction of an N-hydroxyamidine (amidoxime), which provides four of the five ring atoms, with an activated carboxylic acid derivative that supplies the final carbon atom. This pathway is favored for its reliability, generally high yields, and the commercial availability or straightforward synthesis of the required precursors.
-
1,3-Dipolar Cycloaddition ([3+2] Approach): This elegant strategy involves the [3+2] cycloaddition of a nitrile oxide (the three-atom component) with a nitrile (the two-atom component).[3][5] While powerful, this route requires the in situ generation of the often-unstable nitrile oxide from a precursor, such as a hydroximoyl chloride, which can add complexity to the procedure.[5]
For the synthesis of this compound, the amidoxime pathway offers a more direct and controllable route. Our retrosynthetic analysis identifies 4-bromobenzamidoxime and ethyl 2-chloro-2-(hydroxyimino)acetate as the optimal starting materials.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued as a metabolically robust bioisostere for amide and ester functionalities.[1] Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate emerges as a pivotal intermediate in this field, providing a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a brominated phenyl ring, an ethyl ester, and the oxadiazole core, offers multiple points for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing not only its known attributes but also the authoritative experimental protocols required for its thorough characterization. We delve into the causality behind experimental design for determining melting point, solubility, and lipophilicity, offering researchers and drug development professionals a practical framework for evaluating this and similar heterocyclic compounds.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical sciences, with the 1,2,4-oxadiazole ring system attracting significant attention for its unique combination of chemical stability and biological promiscuity.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6] this compound is a key building block in this domain, serving as a precursor for generating libraries of bioactive molecules for drug discovery campaigns.[7] Its utility is rooted in its predictable reactivity and the physicochemical characteristics imparted by its constituent functional groups. Understanding these properties is not merely an academic exercise; it is fundamental to designing synthetic routes, formulating delivery systems, and predicting pharmacokinetic behavior.
Molecular and Physicochemical Profile
A molecule's behavior in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section outlines the key molecular attributes of this compound and presents the standardized protocols for their experimental validation.
Molecular Attributes
The foundational data for this compound are summarized below. These values are critical for all stoichiometric calculations and analytical characterizations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₃ | [7] |
| Molecular Weight | 297.10 g/mol | [7] |
| CAS Number | 861146-12-5 | [7] |
| MDL Number | MFCD09831978 | [7] |
| Recommended Storage | 2-8°C, sealed, dry | [7] |
Experimental Determination of Physicochemical Properties
While computational models provide useful estimations, empirical data remains the gold standard in drug development. The following sections detail the methodologies for determining the critical physicochemical parameters of melting point, solubility, and lipophilicity.
Rationale: The melting point is a definitive indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure compound, whereas the presence of impurities typically causes a depression and broadening of this range.[8][9] This phenomenon, known as melting point depression, is a colligative property fundamental to purity assessment.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount (1-2 mg) of the compound. The fine texture is crucial to ensure uniform heat distribution and efficient packing.
-
Capillary Loading: Tap the open end of a capillary tube onto the powdered sample to load a small amount of material. Drop the capillary tube, sealed end down, through a long glass tube to pack the sample tightly to a height of 1-2 mm. Proper packing prevents air pockets that can lead to inaccurate readings.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 5-10°C/min) to quickly determine an approximate melting range.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the preliminary scan.
-
Data Acquisition: Decrease the heating rate to 1-2°C/min. This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[10] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Rationale: Solubility dictates a compound's behavior in various environments, from reaction mixtures to biological fluids. A systematic solubility analysis using solvents of varying polarity and pH provides insights into the compound's functional groups and overall polarity, following the principle of "like dissolves like."[11][12]
Experimental Protocol: Systematic Solubility Testing This protocol is designed to classify the compound and infer its functional characteristics.
-
Solvent Selection: Prepare a panel of solvents: Water (polar, neutral), 5% HCl (aq) (acidic), 5% NaOH (aq) (basic), 5% NaHCO₃ (aq) (weakly basic), and a non-polar organic solvent like Toluene.
-
Procedure:
-
Add approximately 20 mg of the compound to a test tube.
-
Add 1 mL of the test solvent in portions, vortexing or shaking vigorously after each addition.
-
Observe for dissolution. A compound is deemed "soluble" if it dissolves completely.
-
-
Interpretation of Results:
-
Water: Solubility in water suggests the presence of significant polar functionality capable of hydrogen bonding. Given the ester and oxadiazole groups balanced by the larger, non-polar bromophenyl ring, low water solubility is anticipated.
-
5% HCl: Solubility in acid indicates the presence of a basic functional group, such as an amine. The nitrogen atoms in the 1,2,4-oxadiazole ring are generally not sufficiently basic to be protonated by dilute acid.
-
5% NaOH: Solubility in a strong base suggests an acidic proton. The compound lacks classic acidic groups like phenols or carboxylic acids.
-
5% NaHCO₃: This weaker base will only dissolve compounds with strongly acidic groups (e.g., carboxylic acids).[13]
-
Toluene: Solubility in a non-polar organic solvent is expected due to the significant non-polar character of the aryl ring.
-
The expected outcome is insolubility in aqueous media and solubility in organic solvents, classifying the compound as neutral and non-polar.
Caption: Workflow for systematic solubility classification.
Rationale: The n-octanol/water partition coefficient (LogP) is a critical parameter in drug design, quantifying a compound's lipophilicity. It heavily influences membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. A positive LogP value indicates a preference for the lipid (n-octanol) phase, while a negative value indicates a preference for the aqueous phase.
Experimental Protocol: Shake-Flask Method (HPLC-based)
-
Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4, to mimic physiological conditions) with n-octanol by stirring them together for 24 hours, followed by separation. This step is crucial to ensure thermodynamic equilibrium during the partitioning experiment.[14]
-
Standard Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using a validated HPLC-UV method.
-
Partitioning:
-
Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.
-
Add a known volume of this aqueous solution to a flask containing an equal volume of pre-saturated n-octanol.
-
Seal the flask and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC calibration curve.[14]
-
Calculation:
-
The concentration in the n-octanol phase is determined by mass balance: [Octanol] = ([Initial Aqueous] - [Final Aqueous]).
-
The partition coefficient, P, is calculated as: P = [Octanol] / [Final Aqueous].
-
LogP is the base-10 logarithm of P: LogP = log10(P).
-
Synthesis and Spectroscopic Characterization
The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic chemistry. Understanding its synthesis and the expected analytical signals is key to confirming its identity and purity.
General Synthesis Pathway
The most common and efficient method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an ester.
Caption: Plausible two-step synthesis of the target compound.
Causality in Synthesis: The synthesis begins with the conversion of a nitrile to an amidoxime. This functional group transformation is key as it installs the N-OH moiety required for the subsequent cyclization. The second step involves the acylation of the amidoxime by an activated form of ethyl glyoxylate (like ethyl oxalyl chloride), followed by a heat-induced dehydrative cyclization to form the stable, aromatic 1,2,4-oxadiazole ring.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.5 ppm) and the AA'BB' pattern of the 1,4-disubstituted bromophenyl ring (two doublets between 7.6-8.1 ppm).
-
¹³C NMR: Key signals would include those for the ethyl ester carbons (~14 ppm for CH₃, ~63 ppm for CH₂), the carbonyl carbon (~158 ppm), the two distinct carbons of the oxadiazole ring (C3 and C5, ~168 ppm and ~175 ppm, respectively), and the four signals of the bromophenyl ring, including the carbon attached to bromine (~129 ppm).[15]
-
FT-IR: Characteristic vibrational bands would be observed for the C=O stretch of the ester (around 1780-1800 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1620 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 296 and 298.
Chemical Stability and Reactivity
The 1,2,4-oxadiazole ring is generally stable to a range of chemical conditions, contributing to its utility as a bioisostere.[1] However, it is not inert. The ring possesses a relatively low level of aromaticity and a weak O-N bond, making it susceptible to cleavage under certain reductive or strong acid/base conditions, and can undergo thermal or photochemical rearrangements. The ester functionality is prone to hydrolysis under strong acidic or basic conditions. For long-term integrity, the compound should be stored in a cool, dry, and sealed environment as recommended.[7]
Applications in Research and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The two key handles for diversification are the ethyl ester and the bromo-substituent.
Caption: Role as a scaffold for generating diverse compound libraries.
-
Ester Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amides. Alternatively, it can be reduced to the primary alcohol for further derivatization.
-
Cross-Coupling Reactions: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents at this position, dramatically expanding the accessible chemical diversity.
Through these pathways, this single intermediate serves as a gateway to numerous potential drug candidates with tailored properties for a range of therapeutic targets.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined molecular structure gives rise to predictable physicochemical properties that make it an ideal scaffold for chemical elaboration. By applying the rigorous experimental protocols detailed in this guide, researchers can ensure the quality and integrity of their work while leveraging the compound's synthetic versatility to build the next generation of innovative therapeutics. The synthesis of novel derivatives based on this core continues to be a promising avenue for discovering agents with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[7]
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Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details the compound's core properties, including its CAS number, molecular structure, and physicochemical characteristics. A significant focus is placed on elucidating a robust synthetic pathway, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the strategic importance of the 1,2,4-oxadiazole scaffold as a bioisosteric replacement for esters and amides, a feature that enhances metabolic stability and modulates target selectivity in drug candidates.[1] The applications of this specific intermediate are discussed in the context of developing novel therapeutics, particularly CNS-active agents and compounds with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] This document is intended for researchers, chemists, and professionals in the field of pharmaceutical and agrochemical development.
Compound Identification and Core Properties
This compound is a substituted 1,2,4-oxadiazole derivative. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the ethyl carboxylate group offers a site for derivatization, for instance, through hydrolysis and subsequent amide coupling.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 861146-12-5 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O₃ | [2] |
| Molecular Weight | 297.10 g/mol | [2] |
| MDL Number | MFCD09831978 | [2] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C, sealed, dry | [2] |
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] This scaffold has garnered significant attention in drug discovery due to its unique properties and broad spectrum of biological activities.[3][4]
Bioisosterism and Metabolic Stability: One of the most powerful applications of the 1,2,4-oxadiazole ring is its function as a bioisostere for amide and ester groups.[1] Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting comparable biological responses. By replacing metabolically labile ester or amide bonds with the stable oxadiazole ring, medicinal chemists can significantly improve the pharmacokinetic profile of a drug candidate, enhancing its resistance to enzymatic degradation and extending its half-life.
Caption: Bioisosteric relationship of the 1,2,4-oxadiazole ring.
Diverse Pharmacological Activities: The structural rigidity and electronic properties of the 1,2,4-oxadiazole core make it a versatile scaffold for interacting with a wide range of biological targets.[5] Derivatives have demonstrated activities including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant effects, making them highly valuable in the development of new therapeutic agents.[1][3][4]
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available 4-bromobenzamidoxime.
Step 1: Acylation of 4-Bromobenzamidoxime
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzamidoxime (1.0 eq). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to act as an acid scavenger.
-
Acylation: Add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled, stirring solution. The reaction is exothermic and addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
Causality Insight: The base (pyridine) is crucial to neutralize the HCl gas generated during the acylation reaction. This prevents protonation of the starting material and drives the reaction to completion. Anhydrous conditions are essential as ethyl oxalyl chloride is highly reactive towards water.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
-
Setup: The crude O-acyl amidoxime intermediate from Step 1 can be taken to the next step, often without extensive purification. Dissolve the crude product in a high-boiling point solvent like toluene or xylene.
-
Cyclization: Heat the solution to reflux (typically 110-140 °C) for 4-8 hours. This thermal energy is sufficient to induce the intramolecular cyclization with the elimination of a water molecule.
-
Alternative Method: Alternatively, cyclization can be achieved at lower temperatures by using a dehydrating agent, such as phosphorus oxychloride (POCl₃), or by microwave-assisted synthesis, which can significantly reduce reaction times.[6]
-
Isolation & Purification: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Insight: The cyclodehydration step is an intramolecular condensation. Heating provides the activation energy needed to overcome the barrier for the nucleophilic attack of the amidoxime nitrogen onto the ester carbonyl carbon, followed by the elimination of water to form the stable, aromatic oxadiazole ring.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2]
-
Pharmaceutical Synthesis: Its structure is a valuable starting point for creating libraries of novel compounds for high-throughput screening. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. The bromo-substituent on the phenyl ring is a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of other molecular fragments. This dual functionality enables the exploration of a vast chemical space in the search for new drug candidates, particularly for CNS-active agents.[2]
-
Agrochemical Research: The stability of the oxadiazole ring and the potential for derivatization also make this compound a useful building block in the development of new pesticides and herbicides.[2]
Conclusion
This compound (CAS No. 861146-12-5) is a compound of significant interest to the scientific research community. Its value is derived not from its own biological activity, but from its strategic role as a highly adaptable intermediate. The inherent stability and bioisosteric nature of its 1,2,4-oxadiazole core, combined with two distinct and versatile functional handles, make it an ideal scaffold for the synthesis of next-generation pharmaceuticals and agrochemicals. The synthetic methodologies outlined in this guide are robust and scalable, ensuring its accessibility for further research and development endeavors.
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Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structure elucidation of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5), a heterocyclic compound of interest as a synthetic intermediate.[1] Moving beyond a simple recitation of techniques, this document details the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind each experimental choice, interpret the resulting data, and demonstrate how these orthogonal techniques synergize to build a self-validating case for the compound's precise molecular architecture.
Introduction: The Rationale for Rigorous Elucidation
This compound is a member of the 1,2,4-oxadiazole class of heterocycles, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities and their role as stable bioisosteres for ester and amide functionalities.[2][3] Its utility as a building block in the synthesis of potentially bioactive molecules necessitates an unambiguous confirmation of its structure.[1] Any structural ambiguity—such as isomeric impurities—could drastically alter biological activity and lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
This guide, therefore, presents an integrated, multi-spectroscopic strategy. This approach is not merely a sequence of experiments but a logical framework where each analysis provides a unique piece of the structural puzzle, and the collective data provides a robust, cross-validated confirmation of the final structure.[4][5]
Foundational Analysis: Molecular Formula and Mass Verification
The first and most fundamental question in any structure elucidation is "What is the exact mass and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.
Principle & Rationale
Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. For the target compound, this technique is also crucial for observing the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 natural abundance. This provides an immediate and powerful confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Identify the molecular ion cluster. The two most intense peaks in this cluster should be separated by approximately 2 Da and have nearly equal intensity, corresponding to the [C₁₁H₉⁷⁹BrN₂O₃+H]⁺ and [C₁₁H₉⁸¹BrN₂O₃+H]⁺ ions.
-
Formula Determination: Use the instrument's software to calculate the theoretical exact mass for the proposed formula (C₁₁H₁₀BrN₂O₃⁺) and compare it to the experimentally observed mass. The mass error should be below 5 ppm.
Expected Results & Data Interpretation
The HRMS data provides the first layer of structural validation by confirming the elemental composition.
| Feature | Expected Value | Rationale |
| Molecular Formula | C₁₁H₉BrN₂O₃ | Derived from synthesis and confirmed by HRMS. |
| Molecular Weight | 297.10 g/mol (nominal) | Sum of atomic masses of the constituent atoms.[1] |
| [M+H]⁺ (⁷⁹Br) | m/z 297.9873 | Theoretical exact mass for C₁₁H₁₀⁷⁹BrN₂O₃⁺. |
| [M+H]⁺ (⁸¹Br) | m/z 299.9852 | Theoretical exact mass for C₁₁H₁₀⁸¹BrN₂O₃⁺. |
| Isotopic Pattern | ~1:1 ratio for M+H and M+2H peaks | Confirms the presence of one bromine atom. |
| Mass Error | < 5 ppm | Validates the proposed elemental formula against alternatives. |
Furthermore, tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns of the 1,2,4-oxadiazole ring system, such as cleavage to form nitrile and oxazirine fragments, providing additional structural clues.[6][7][8]
Functional Group Profiling: FTIR Spectroscopy
With the molecular formula confirmed, the next step is to identify the functional groups present. FTIR spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds.[9]
Principle & Rationale
Specific functional groups absorb infrared radiation at characteristic frequencies. For our target molecule, we expect to see distinct absorptions for the ester carbonyl (C=O), the oxadiazole ring (C=N), aromatic rings (C=C), and the carbon-bromine bond (C-Br). The presence or absence of these key bands provides a quick structural fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Expected Results & Data Interpretation
The FTIR spectrum should display several key absorption bands that align with the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Indicates the presence of the bromophenyl group. |
| ~2980-2850 | C-H Stretch | Ethyl Group (sp³ C-H) | Confirms the aliphatic ester component. |
| ~1750-1730 | C=O Stretch | Ethyl Ester | A strong, sharp peak confirming the carboxylate group. |
| ~1610-1580 | C=N Stretch | 1,2,4-Oxadiazole Ring | Characteristic absorption for the heterocyclic ring.[10] |
| ~1585, ~1480 | C=C Stretch | Aromatic Ring | Confirms the phenyl backbone. |
| ~1250-1100 | C-O Stretch | Ester and Oxadiazole | Indicates C-O single bonds within the structure. |
| ~600-500 | C-Br Stretch | Aryl Halide | Confirms the presence of the C-Br bond. |
Mapping the Skeleton: ¹H & ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. It provides detailed information about the chemical environment, proximity, and coupling of nuclei (primarily ¹H and ¹³C).
¹H NMR Spectroscopy: Defining Proton Environments
-
Principle & Rationale: ¹H NMR maps the different electronic environments of protons. The chemical shift (δ) indicates the type of proton (aromatic, aliphatic), the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 90° pulse and a relaxation delay of 1-2 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
¹³C NMR Spectroscopy: Revealing the Carbon Framework
-
Principle & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its functional group and hybridization state (e.g., C=O, aromatic C, aliphatic C).
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for shorter acquisition times.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment simplifies the spectrum so that each unique carbon appears as a single line.
-
Data Processing: Fourier transform and phase the resulting spectrum.
-
Expected NMR Results & Integrated Interpretation
The combined ¹H and ¹³C NMR data should provide a complete and unambiguous map of the molecule's structure.
Table of Predicted NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Rationale |
|---|---|---|---|---|---|
| Ethyl-CH₃ | ~1.45 | Triplet (t) | 3H | ~14.0 | Shielded sp³ carbon. Proton signal is a triplet due to coupling with the adjacent 2 protons of the CH₂ group. |
| Ethyl-CH₂ | ~4.50 | Quartet (q) | 2H | ~62.5 | Deshielded sp³ carbon attached to electron-withdrawing oxygen. Proton signal is a quartet due to coupling with the 3 protons of the CH₃ group. |
| Aromatic-H (ortho to Br) | ~7.70 | Doublet (d) | 2H | ~132.5 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded. They appear as a doublet due to coupling with the meta protons. |
| Aromatic-H (meta to Br) | ~7.95 | Doublet (d) | 2H | ~129.0 | Aromatic protons ortho to the electron-withdrawing oxadiazole ring are highly deshielded. They appear as a doublet due to coupling with the ortho protons. |
| C-Br | - | - | - | ~127.0 | Aromatic carbon directly attached to bromine; its chemical shift is influenced by the heavy atom effect. |
| C-Oxadiazole | - | - | - | ~125.0 | Aromatic carbon attached to the oxadiazole ring. |
| Ester C=O | - | - | - | ~157.0 | Highly deshielded carbonyl carbon of the ester. |
| Oxadiazole C5 | - | - | - | ~165.0 | Deshielded carbon of the oxadiazole ring attached to the ester group. |
| Oxadiazole C3 | - | - | - | ~168.0 | Deshielded carbon of the oxadiazole ring attached to the bromophenyl group. |
The Integrated Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
This integrated approach ensures a self-validating system:
-
HRMS confirms the elemental "parts list" (the atoms) and the presence of bromine.
-
FTIR confirms the key "building blocks" (the functional groups).
-
NMR assembles the parts and blocks into a definitive 3D-aware structure, confirming the precise arrangement and ruling out other isomers.
Conclusion
The structure elucidation of this compound is achieved not by a single "magic bullet" technique, but through the systematic and logical application of orthogonal spectroscopic methods. By integrating high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR, we move from a proposed structure to a confirmed molecular reality. This rigorous, multi-faceted approach guarantees the scientific integrity required for advanced research and development, ensuring that subsequent studies are built upon a foundation of confirmed structural accuracy.
References
- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
- Wiley-VCH 2007 - Supporting Information. Wiley-VCH.
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- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- This compound. MySkinRecipes.
- Molecular Structure Characterisation and Structural Elucidation. Intertek.
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Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Available from: [Link]
- Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Organic & Biomolecular Chemistry.
- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.
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Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. Available from: [Link]
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Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Journal of Mass Spectrometry. Available from: [Link]
-
Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]
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Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for ester and amide functionalities, imparting favorable physicochemical and pharmacological properties to parent molecules. This guide details the compound's physicochemical characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its current and potential applications as a versatile chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in drug discovery due to its unique bioisosteric properties and its presence in a wide array of biologically active molecules.[1] As bioisosteres, 1,2,4-oxadiazoles can mimic the functionality of esters and amides, often leading to improved metabolic stability and pharmacokinetic profiles. The scaffold is a cornerstone in the design of novel therapeutics, with derivatives exhibiting activities spanning anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial applications.[1][2] The inherent stability and synthetic accessibility of the oxadiazole ring make it a perfect framework for building compound libraries for high-throughput screening and lead optimization.[2][3]
Physicochemical and Structural Properties
This compound is a crystalline solid at standard conditions. Its key properties are summarized below, providing essential data for experimental design and chemical handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₃ | [2] |
| Molecular Weight | 297.10 g/mol | [2] |
| CAS Number | 861146-12-5 | [2] |
| Appearance | Powder or crystals | |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
Chemical Structure:
Figure 1: Chemical Structure
Synthesis and Mechanistic Rationale
The construction of the 1,2,4-oxadiazole ring is a well-established process in synthetic organic chemistry. The most prevalent and reliable method involves the cyclization of an amidoxime with a suitable acylating agent. This approach provides high yields and regiochemical control.
Conceptual Workflow:
The synthesis of this compound is logically performed in two primary stages:
-
Formation of 4-bromobenzamidoxime: The process begins with the conversion of a nitrile (4-bromobenzonitrile) into the corresponding amidoxime. This is typically achieved by reacting the nitrile with hydroxylamine. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime, which is the key precursor for the oxadiazole ring.
-
Heterocyclization: The 4-bromobenzamidoxime is then acylated and cyclized. Reacting it with an appropriate ethyl ester derivative of oxalic acid (like ethyl oxalyl chloride) under basic conditions results in an intermediate O-acyl amidoxime. A subsequent base-promoted intramolecular cyclization with the elimination of water yields the stable 3,5-disubstituted 1,2,4-oxadiazole ring.
Caption: Synthetic workflow for the target compound.
Applications in Research and Development
This compound is not typically an end-product but rather a highly valuable intermediate for creating more complex molecules. Its utility stems from the stable, drug-like oxadiazole core and the reactive handles (the bromo- and ester groups) that allow for further chemical modification.
-
Medicinal Chemistry: It serves as a building block for pharmaceutical compounds with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The 4-bromophenyl moiety is particularly useful for introducing diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of structure-activity relationships (SAR). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides.
-
Agrochemical Research: The stability and reactivity of this compound are also leveraged in the development of new crop protection agents.[2]
-
Combinatorial Chemistry: It is a common reagent in solid-phase and combinatorial chemistry for generating large libraries of oxadiazole-based compounds for biological screening.[2]
Sources
Navigating the Spectroscopic Landscape of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound, Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and scientists, will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data, ensuring a high degree of scientific integrity and enabling confident identification and quality assessment of this compound. We will explore the nuances of the ¹H and ¹³C NMR spectra, predict the expected fragmentation patterns in mass spectrometry, and outline the synthesis methodology that provides context for this analytical data.
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of biological targets. The title compound, this compound, combines this heterocyclic core with a bromophenyl group, a common substituent for modulating pharmacokinetic and pharmacodynamic properties, and an ethyl carboxylate group, which can influence solubility and provide a handle for further synthetic modifications. Accurate and unambiguous characterization of such molecules is the bedrock of reproducible scientific research and successful drug development campaigns. This guide will serve as a detailed reference for the analytical techniques used to confirm the structure and purity of this specific oxadiazole derivative.
Synthesis Pathway
The synthesis of Ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates is generally achieved through the reaction of the corresponding amidoximes with an acylating agent. A common and efficient method involves the reaction of a substituted benzamidoxime with an ethyl oxalyl chloride or a related derivative.
A general and efficient method for the preparation of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates has been developed, which involves the reaction of amidoximes with ethyl chlorooxalate in acetonitrile in the presence of triethylamine. While the specific yield for the 4-bromo derivative is not detailed, the synthesis of the parent compound, ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, has been reported with a yield of 65% using a similar method involving the reaction of the amidoxime with a threefold excess of diethyl oxalate at 120°C.[1]
Below is a workflow diagram illustrating the general synthetic approach:
Caption: Predicted major fragmentation pathways for this compound.
Trustworthiness of Fragmentation Analysis: The primary fragmentation is expected to be the loss of the ethoxy group from the ester, followed by cleavage of the oxadiazole ring. The formation of the stable 4-bromobenzonitrile radical cation is a likely and characteristic fragmentation pathway for 3-aryl-1,2,4-oxadiazoles.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and proceed with its use in further scientific investigations. The synthesis protocol outlined provides the necessary context for the production of this valuable chemical entity. While based on established principles and data from analogous structures, experimental verification remains the gold standard for structural elucidation.
References
[1]Voronova, A. A., Baikov, S. V., Krasovskaya, G. G., Kolobov, A. V., & Kofanov, E. R. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Russian Patent RU2512293C1.
Sources
A Technical Guide to the Solubility of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Organic Solvents
Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Compounds
To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey of a novel compound from synthesis to application is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation strategies, and the overall success of a therapeutic candidate. This guide is dedicated to a specific molecule of interest: Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. While specific experimental solubility data for this compound is not extensively published, this document serves as an in-depth technical guide rooted in first principles, predictive insights, and robust experimental methodologies. Our objective is to empower you with the scientific rationale and practical protocols to comprehensively characterize the solubility profile of this and similar heterocyclic compounds.
Molecular Characterization and Predicted Solubility Behavior
The structure of this compound provides significant clues to its solubility characteristics. The molecule, with a molecular formula of C₁₁H₉BrN₂O₃ and a molecular weight of 297.10 g/mol , is a moderately sized organic compound.[1][2] Its key structural features include:
-
A 1,2,4-oxadiazole ring: This five-membered heterocycle is aromatic in nature and contains both nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.[3][4] The 1,2,4-oxadiazole moiety is a common scaffold in medicinal chemistry, often utilized for its bioisosteric properties and wide range of biological activities.[5]
-
A 4-bromophenyl group: This substituent is largely nonpolar and hydrophobic due to the phenyl ring, while the bromine atom adds to the molecular weight and can participate in halogen bonding.
-
An ethyl carboxylate group: This ester functional group introduces polarity and potential for hydrogen bond acceptance at the carbonyl oxygen.
Based on these features, a qualitative prediction of its solubility can be made. The presence of the large, nonpolar bromophenyl group suggests that the compound will likely have limited solubility in highly polar solvents like water. Conversely, the polar ester and oxadiazole functionalities indicate that it will not be entirely soluble in purely nonpolar solvents either. Therefore, This compound is anticipated to exhibit favorable solubility in a range of organic solvents of intermediate to high polarity, particularly those that can engage in dipole-dipole interactions and hydrogen bonding.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.
The following logical workflow can be employed for selecting an appropriate spectrum of solvents for solubility testing of this compound.
Caption: Logical workflow for solvent selection based on molecular structure.
Recommended Organic Solvents for Solubility Determination
Based on the structural analysis, the following organic solvents are recommended for a comprehensive solubility assessment of this compound. This selection covers a wide range of polarities and hydrogen bonding capabilities.
| Solvent Class | Recommended Solvents | Anticipated Solubility |
| Nonpolar | Toluene, Hexane | Low to negligible solubility is expected. The nonpolar nature of these solvents is unlikely to overcome the crystal lattice energy of the solid compound. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. DMSO and DMF, being highly polar, are likely to be very effective. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good solubility is anticipated, as these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxadiazole and carboxylate groups. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6][7]
Principle
An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C).
-
Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, either centrifuge the vial at a moderate speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step is critical to avoid aspirating solid particles.
-
-
Sample Preparation:
-
Carefully take a known volume of the clear supernatant.
-
Dilute this aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The Role of Computational Solubility Prediction
In the absence of experimental data, computational methods offer a valuable means of estimating solubility.[8][9][10] These approaches are particularly useful in early-stage drug discovery for high-throughput screening of virtual compound libraries.
-
Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) with experimentally determined solubility data for a large set of compounds.[8] The resulting model can then be used to predict the solubility of new, structurally similar molecules.
-
Physics-based methods: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[8] These methods are more computationally intensive but can provide valuable insights into the thermodynamics of the dissolution process.
While these computational tools are powerful, their predictions should be interpreted with caution and ideally confirmed by experimental validation.[11]
Conclusion and Future Directions
Understanding the solubility of this compound is essential for its advancement in research and development. This guide has provided a comprehensive framework for approaching this challenge, from theoretical predictions based on molecular structure to a detailed protocol for experimental determination. By systematically evaluating its solubility in a range of organic solvents, researchers can build a robust physicochemical profile of this promising compound, enabling informed decisions in formulation development, process chemistry, and biological testing. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, serving as a foundational resource for the scientific community.
References
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He, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. RSC Advances, 11(48), 30286-30295. Available at: [Link]
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de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. Available at: [Link]
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Matos, M. J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Available at: [Link]
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ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Available at: [Link]
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Ahmadi, S., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]
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Bollini, A. A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Annual Review of Physical Chemistry, 72, 29-49. Available at: [Link]
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Matos, M. J., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]
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Norinder, U., et al. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Medicinal Chemistry, 45(1), 132-140. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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The 1,2,4-Oxadiazole Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Heterocycle
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Initially a subject of academic curiosity, this scaffold has evolved into a "privileged structure," frequently incorporated into a multitude of biologically active compounds. Its remarkable stability, unique electronic properties, and its capacity to serve as a bioisosteric replacement for labile ester and amide functionalities have made it an attractive framework for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the discovery, history, synthesis, and profound impact of 1,2,4-oxadiazole derivatives in the field of drug development, offering field-proven insights for professionals dedicated to advancing pharmaceutical sciences.
PART 1: A Historical Perspective: From Obscurity to Prominence
The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole".[2] For nearly eight decades, this heterocycle remained in relative obscurity within the chemical literature. It was not until the discovery of its interesting photochemical rearrangement properties that it began to capture the attention of a wider scientific audience.
The foray of 1,2,4-oxadiazoles into the realm of biological activity commenced in the early 1940s.[2] However, a significant milestone was reached approximately twenty years later with the introduction of Oxolamine , a cough suppressant, which holds the distinction of being the first commercially available drug to feature the 1,2,4-oxadiazole core.[2] This marked a turning point, showcasing the potential of this scaffold in therapeutic applications. The subsequent decades, particularly the last 40 years, have witnessed an exponential growth in research, leading to the discovery of 1,2,4-oxadiazole derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2]
PART 2: The Synthetic Arsenal: Crafting the 1,2,4-Oxadiazole Core
The versatility of the 1,2,4-oxadiazole scaffold in drug design is matched by the diversity of synthetic routes developed for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.
The Classical Approach: Acylation of Amidoximes
The traditional and most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclodehydration. This venerable route, first reported by Tiemann and Krüger, remains a cornerstone of 1,2,4-oxadiazole synthesis.
-
Causality of Experimental Choices: The initial step involves the O-acylation of an amidoxime with a carboxylic acid derivative, typically an acyl chloride or anhydride. The choice of acylating agent and reaction conditions is critical. Acyl chlorides are highly reactive but can sometimes lead to side reactions. The use of a base, such as pyridine, is common to neutralize the HCl byproduct and drive the reaction to completion. The intermediate O-acyl amidoxime can be isolated but is often cyclized in situ by heating. Thermal cyclization requires high temperatures and can be time-consuming. To circumvent this, modern protocols often employ dehydrating agents or catalysts to facilitate the ring closure under milder conditions.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (A Classical Approach)
-
Amidoxime Formation: To a solution of benzonitrile (1.0 equiv.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium carbonate (1.5 equiv.).
-
Reflux the mixture for 4-6 hours until the nitrile is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the benzamidoxime with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amidoxime, which can be purified by recrystallization.
-
Acylation and Cyclization: Dissolve the benzamidoxime (1.0 equiv.) in pyridine.
-
Cool the solution to 0 °C and add benzoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours to effect cyclodehydration.
-
Cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford pure 3,5-diphenyl-1,2,4-oxadiazole.[3]
1,3-Dipolar Cycloaddition: A Convergent Strategy
An alternative and elegant approach to the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. This method is highly convergent and allows for the introduction of diverse substituents at the C3 and C5 positions.
-
Mechanistic Insight: Nitrile oxides are transient species and are typically generated in situ from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. The nitrile oxide then acts as a 1,3-dipole, reacting with the nitrile (dipolarophile) in a concerted fashion to form the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is generally high, with the nitrile oxide oxygen atom bonding to the nitrile carbon.
Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via 1,3-Dipolar Cycloaddition
-
In situ Generation of Nitrile Oxide: Dissolve the starting hydroxamoyl chloride (1.0 equiv.) in an inert solvent such as toluene.
-
Add the desired nitrile (1.5-2.0 equiv.) to the solution.
-
Add a base, such as triethylamine (1.2 equiv.), dropwise at room temperature to generate the nitrile oxide in situ.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.
Modern Synthetic Methodologies: The Quest for Efficiency
In recent years, the drive for more efficient, atom-economical, and environmentally friendly synthetic methods has led to the development of several innovative one-pot procedures for 1,2,4-oxadiazole synthesis.
-
Coupling Agent-Mediated Synthesis: The direct condensation of amidoximes and carboxylic acids can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). This method avoids the need to prepare reactive acylating agents separately.[4]
-
Base-Mediated One-Pot Reactions: The use of strong bases in aprotic polar solvents, such as NaOH in DMSO, has enabled the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters or acyl chlorides at room temperature, often with high yields and simple workup procedures.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of 1,2,4-oxadiazoles, significantly reducing reaction times from hours to minutes.[4]
Caption: Key Synthetic Pathways to 1,2,4-Oxadiazoles.
PART 3: The 1,2,4-Oxadiazole in Action: From Scaffold to Drug
The true measure of a privileged scaffold lies in its successful application in drug discovery. The 1,2,4-oxadiazole ring is a component of several marketed drugs and numerous clinical candidates, targeting a wide array of diseases.
Ataluren (Translarna™): A Beacon of Hope for Nonsense Mutations
A landmark achievement in the therapeutic application of the 1,2,4-oxadiazole scaffold is Ataluren (Translarna™) . This drug is a first-in-class, orally administered medication for the treatment of Duchenne muscular dystrophy (DMD) and cystic fibrosis caused by a nonsense mutation.
-
Mechanism of Action: Nonsense mutations introduce a premature stop codon into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. Ataluren's unique mechanism of action involves promoting the ribosomal read-through of these premature stop codons. It is believed to interact with the ribosome, reducing its sensitivity to the aberrant stop signal and allowing the incorporation of a near-cognate aminoacyl-tRNA.[6] This "read-through" enables the synthesis of a full-length, functional protein, thereby addressing the root cause of the disease at the molecular level.[7][8]
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A Technical Guide to the Preliminary Biological Screening of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Preamble: The Rationale for Investigation
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is considered a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2] This is partly because the oxadiazole ring is metabolically stable and can act as a bioisosteric replacement for ester and amide functionalities, potentially improving the pharmacokinetic profile of a drug candidate. The literature extensively documents 1,2,4-oxadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic intermediate whose structure incorporates this key heterocyclic motif.[5] The presence of the 4-bromophenyl group offers a site for further chemical modification via cross-coupling reactions, allowing for the generation of a diverse library of analogues. The ethyl carboxylate group provides a handle for creating amide or other ester derivatives. This inherent structural versatility, combined with the known biological potential of the 1,2,4-oxadiazole core, makes this compound a compelling candidate for a systematic preliminary biological screening cascade to uncover its potential therapeutic value.
This guide provides a structured, in-depth approach to conducting a preliminary biological evaluation of this compound, outlining a logical workflow from initial toxicity assessment to primary efficacy screening. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.
Part 1: The Strategic Screening Cascade
A successful preliminary screening campaign must be logical and resource-efficient. It should begin with broad assessments of safety and then proceed to targeted investigations of potential efficacy based on the chemical nature of the compound. The primary objective is to quickly identify "hits"—compounds showing promising activity in a specific area—while simultaneously "failing fast" and deprioritizing inactive or overly toxic molecules.
Our proposed workflow for this compound is designed as a three-stage funnel. This tiered approach ensures that a foundational understanding of the compound's interaction with biological systems is established before committing to more complex and resource-intensive assays.
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. The rationale behind critical steps is explained to ensure scientific integrity and reproducibility.
Foundational Assay: General Cytotoxicity Profiling
Principle: Before assessing for specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to normal mammalian cells. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[6] A highly cytotoxic compound is often a poor candidate for further development, unless its intended use is as a cytotoxic agent (e.g., chemotherapy). The MTT assay is a robust, colorimetric method for assessing cell viability.[7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a non-cancerous human cell line, such as HEK293 (Human Embryonic Kidney cells), in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Rationale: Using a non-cancerous cell line provides a baseline for general cytotoxicity, which is essential for calculating a selectivity index later.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Media with 0.5% DMSO (represents 100% viability).
-
Positive Control: Media with a known cytotoxic agent like Doxorubicin (10 µM).
-
Blank Control: Media only (no cells).
-
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Primary Efficacy Screen 1: Antimicrobial Susceptibility
Principle: Given that many heterocyclic compounds, including oxadiazoles, exhibit antimicrobial properties, a primary screen for this activity is a logical next step.[1][8] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains and Media:
-
Select a panel of representative bacteria, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the culture medium.
-
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a few colonies of the test bacterium into CAMHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in 96-Well Plate:
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): 50 µL CAMHB (no compound).
-
Well 12 (Sterility Control): 100 µL CAMHB (no compound, no bacteria).
-
A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed visually or by reading the optical density at 600 nm.
-
Primary Efficacy Screen 2: Anticancer Proliferation
Principle: Numerous 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[3][4] Therefore, screening this compound for antiproliferative effects is a high-priority investigation. The MTT assay protocol is identical to the one described for general cytotoxicity, but it is performed using cancer cell lines instead.
Protocol: Anticancer MTT Assay
-
Cell Lines:
-
Select a small panel of relevant human cancer cell lines. Good starting choices include:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HT-29: Human colon adenocarcinoma.
-
-
Rationale: Using cell lines from different tissue origins provides a broader view of the compound's potential anticancer spectrum.
-
-
Methodology:
-
Follow the exact same steps as outlined in the MTT Cytotoxicity Assay protocol (Section 2.1), substituting the non-cancerous cell line with the selected cancer cell lines.
-
-
Data Analysis and Selectivity Index:
-
Determine the IC₅₀ value for each cancer cell line.
-
Calculate the Selectivity Index (SI) to gauge cancer-specific toxicity: SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)
-
An SI value greater than 2-3 is generally considered indicative of promising cancer-selective activity and warrants further investigation.
-
Part 3: Data Interpretation and Presentation
Clear and concise presentation of quantitative data is essential for decision-making. The results from the screening cascade should be summarized in structured tables.
Table 1: Cytotoxicity and Antiproliferative Activity (IC₅₀ Values)
| Compound Name | Cell Line | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI) vs. HEK293 |
| This compound | HEK293 | 85.4 | - |
| MCF-7 | 21.2 | 4.03 | |
| A549 | > 100 | < 0.85 | |
| HT-29 | 45.7 | 1.87 | |
| Doxorubicin (Positive Control) | HEK293 | 0.8 | - |
| MCF-7 | 0.5 | 1.6 |
In this hypothetical example, the compound shows moderate and selective activity against the MCF-7 breast cancer cell line, making it a "hit" for that specific cancer type.
Table 2: Antimicrobial Activity (MIC Values)
| Compound Name | Organism | MIC (µg/mL) [Hypothetical Data] |
| This compound | S. aureus (ATCC 29213) | 64 |
| E. coli (ATCC 25922) | > 128 | |
| Ciprofloxacin (Positive Control) | S. aureus (ATCC 29213) | 0.5 |
| E. coli (ATCC 25922) | 0.25 |
In this hypothetical example, the compound shows weak activity against Gram-positive bacteria and no significant activity against Gram-negative bacteria at the concentrations tested.
Conclusion and Future Directions
This guide outlines a robust, multi-stage strategy for the preliminary biological screening of this compound. By systematically evaluating its general cytotoxicity before proceeding to targeted antimicrobial and anticancer assays, researchers can efficiently determine its potential as a lead compound.
Based on the hypothetical results presented, the compound would be prioritized for further investigation as an anticancer agent, specifically targeting breast cancer. The next logical steps would involve:
-
Secondary Screening: Validating the antiproliferative activity in other breast cancer cell lines and employing alternative mechanism-of-action assays (e.g., apoptosis, cell cycle analysis).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the 4-bromophenyl and ethyl carboxylate moieties to optimize potency and selectivity.
This structured approach, grounded in established methodologies and scientific rationale, provides a clear and effective path for unlocking the therapeutic potential hidden within novel chemical entities.
References
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Bora, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3875–3896. Available from: [Link]
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available from: [Link]
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Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Available from: [Link]
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Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 35(16), 2904–2915. Available from: [Link]
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Husain, A., et al. (2014). Synthesis and Biological Screening of Some Novel Oxadiazole Derivatives. E-Journal of Chemistry, 9(4), 1778-1788. Available from: [Link]
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Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. Available from: [Link]
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Bora, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed, 35562490. Available from: [Link]
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(15), 3367. Available from: [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Design, Synthesis Of Some Novel Oxadiazole Based Derivative And Evaluation For Their In-Vitro Anti-Oxidant Activity. Available from: [Link]
-
ACS Omega. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of novel 1, 3, 4-oxadiazole derivatives as anti-esophageal cancer: In-vitro cytotoxic evaluation. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
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A Technical Guide to Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate for Researchers and Drug Development Professionals
Introduction: The Significance of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the heterocyclic compounds that have garnered considerable attention, the 1,2,4-oxadiazole moiety stands out for its unique physicochemical properties and its role as a versatile bioisostere for ester and amide functionalities. This has led to its incorporation into a wide array of therapeutic agents. This compound (CAS Number: 861146-12-5) is a key building block in the synthesis of these advanced pharmaceutical compounds. Its strategic substitution with a bromophenyl group at the 3-position and an ethyl carboxylate at the 5-position provides medicinal chemists with two reactive handles for molecular elaboration, enabling the exploration of vast chemical spaces in the quest for new drugs.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the commercial sourcing, synthesis, purification, and analytical characterization of this pivotal chemical intermediate.
Commercial Sourcing and Availability
For researchers embarking on synthetic campaigns involving this compound, a number of commercial suppliers offer this reagent. The purity of the commercially available material is a critical parameter that can significantly impact the outcome of subsequent reactions. It is imperative to source from reputable vendors who provide comprehensive analytical data.
| Supplier | Product Number/Code | Purity | Additional Information |
| MySkinRecipes | #186303 | 96% | Marketed as a reagent for the synthesis of pharmaceutical compounds with potential anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] |
| BLD Pharmatech | Not specified | Not specified | Listed as available, but purity and other specifications require direct inquiry. |
| United States Biological | 449007 | Highly Purified | Recommended storage at -20°C. |
| Biomall | E900773-250mg | Not specified | Available for purchase in India.[2] |
Note: Purity levels and available quantities are subject to batch variations and should be confirmed with the supplier at the time of purchase. Requesting a Certificate of Analysis (CoA) is a standard and recommended practice to verify the identity and purity of the procured material.
Synthesis and Purification: A Methodological Deep Dive
The synthesis of this compound is typically achieved through the cyclization of an amidoxime with a suitable acylating agent. A general and efficient method for the preparation of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates has been reported, which can be adapted for the synthesis of the title compound.
Synthetic Pathway
The synthesis commences with the reaction of 4-bromobenzamidoxime with an excess of diethyl oxalate. The amidoxime itself can be prepared from the corresponding nitrile. The cyclization reaction proceeds via an initial acylation of the amidoxime followed by a dehydrative ring-closure to form the 1,2,4-oxadiazole ring system.
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates.
Materials:
-
4-Bromobenzamidoxime
-
Diethyl oxalate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred, threefold molar excess of diethyl oxalate, add 4-bromobenzamidoxime (1.0 equivalent).
-
Heat the reaction mixture to 120°C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting suspension and wash the collected solid with dichloromethane.
-
Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound is typically purified by column chromatography on silica gel.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compound. The following are standard analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the ethyl ester protons (a quartet for the methylene group and a triplet for the methyl group). The aromatic protons will likely appear as two doublets in the range of δ 7.5-8.2 ppm due to the para-substitution pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals to identify include the two distinct carbons of the 1,2,4-oxadiazole ring, the carbonyl carbon of the ester, the carbons of the bromophenyl ring, and the carbons of the ethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound.
Method Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point. A typical gradient might run from 30% to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Results:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 297.0 and 299.0, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: The fragmentation of 1,2,4-oxadiazoles under electron impact often involves cleavage of the heterocyclic ring.
Caption: Quality control workflow for the compound.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective use in drug discovery and development. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source, prepare, and validate this important chemical intermediate for their synthetic endeavors.
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Methodological & Application
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
An Application Guide to the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry.[1] Its prevalence in drug discovery is largely due to its role as a bioisosteric replacement for amide and ester functionalities.[2][3] This substitution can significantly enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and fine-tune its interaction with biological targets.[1] Consequently, the 1,2,4-oxadiazole motif is a key pharmacophore found in a wide array of pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]
Given their importance, the development of efficient, robust, and scalable synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles is a critical endeavor for researchers in pharmaceuticals and material science. Traditional multi-step syntheses, which often involve the isolation of intermediate O-acylamidoximes, can be time-consuming and may result in lower overall yields.[6] One-pot syntheses, by combining multiple reaction steps into a single procedure without isolating intermediates, offer a more streamlined, economical, and often higher-yielding alternative.[7]
This guide provides an in-depth exploration of contemporary one-pot methodologies for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, focusing on the underlying chemical principles, practical experimental protocols, and the advantages of each approach.
Core Synthetic Strategy: The Amidoxime Hub
The vast majority of synthetic pathways to 1,2,4-oxadiazoles converge on a crucial intermediate: the amidoxime.[8] Amidoximes are typically generated in situ from the corresponding nitrile and hydroxylamine.[4] The subsequent reaction involves the acylation of the amidoxime followed by a cyclodehydration event to form the stable aromatic oxadiazole ring.[6][9] One-pot strategies masterfully telescope these steps into a single, efficient workflow.
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
Methodology I: Three-Component Synthesis from Nitriles, Hydroxylamine, and Carboxylic Acids
This approach is a highly convergent and atom-economical one-pot strategy. It leverages a nitrile, hydroxylamine, and a carboxylic acid (or its derivative) as the three starting components. The key to success lies in choosing a coupling reagent that can facilitate both the O-acylation of the in-situ-formed amidoxime and promote the final cyclodehydration step, often accelerated by microwave irradiation.[10][11]
Causality and Mechanistic Insight
The reaction proceeds through two principal stages within the same pot:
-
Amidoxime Formation: The nitrile reacts with hydroxylamine, typically in the presence of a base, to form the amidoxime intermediate.
-
Coupling and Cyclodehydration: A coupling agent (e.g., a carbodiimide) activates the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime. This forms an O-acylamidoxime intermediate. Subsequent heating, often via microwave irradiation, drives the intramolecular cyclodehydration to yield the 1,2,4-oxadiazole.[10] Microwave heating is particularly effective as it rapidly and uniformly heats the reaction mixture, drastically reducing reaction times from hours to minutes.[12]
Caption: Key stages in the three-component synthesis.
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from methodologies that emphasize speed and efficiency.[10][11] It is particularly useful for library synthesis in a drug discovery context.
Materials:
-
Aryl/Alkyl Nitrile (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.5 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Carboxylic Acid (1.0 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vials
Procedure:
-
Step A (Amidoxime Formation): To a 10 mL microwave vial, add the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and K₂CO₃ (1.5 mmol). Add 3 mL of DMF, seal the vial, and heat the mixture in a microwave reactor at 80 °C for 20-30 minutes.
-
Step B (Coupling and Cyclization): Cool the vial to room temperature. To the same vial containing the crude amidoxime solution, add the carboxylic acid (1.0 mmol) and EDC (1.2 mmol).
-
Reseal the vial and heat the mixture in the microwave reactor at 150 °C for 15-25 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
| R¹ Group (from Nitrile) | R² Group (from Carboxylic Acid) | Typical Yield (%) | Reference |
| 4-Methoxyphenyl | Phenyl | 85-95 | [10] |
| Phenyl | 2-Chlorophenyl | 80-90 | [10] |
| 3-Chlorophenyl | Cyclohexyl | 75-85 | [11] |
| Pyridin-3-yl | Methyl | 70-80 | [10] |
Methodology II: Base-Mediated Synthesis in Aprotic Polar Solvents
A significant advancement in one-pot synthesis is the use of superbasic media, such as NaOH or KOH in DMSO, which allows the reaction to proceed efficiently at room temperature.[13][14] This method is exceptionally mild, making it suitable for substrates with thermally sensitive functional groups.[7]
Causality and Mechanistic Insight
The high basicity of the MOH/DMSO system is the driving force behind this protocol.[15]
-
Deprotonation: The strong base deprotonates the amidoxime, significantly increasing its nucleophilicity.
-
Nucleophilic Acyl Substitution: This potent nucleophile readily attacks the carbonyl of an acylating agent (e.g., an ester, acyl chloride, or anhydride).
-
Spontaneous Cyclization: The resulting O-acylated intermediate rapidly undergoes intramolecular cyclization and dehydration, often at ambient temperature, to furnish the oxadiazole.[15] The use of DMSO as a solvent is critical, as its high polarity stabilizes the charged intermediates, and its aprotic nature does not interfere with the strong base.
Protocol 2: Room-Temperature Synthesis using NaOH/DMSO
This protocol is based on the work of Baykov et al. and is ideal for synthesizing a diverse library of oxadiazoles under mild conditions.[14][15]
Materials:
-
Amidoxime (1.0 mmol)
-
Carboxylic Acid Ester (e.g., methyl or ethyl ester) (1.1 mmol)
-
Sodium Hydroxide (NaOH), powdered (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (4 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the amidoxime (1.0 mmol) and powdered NaOH (2.0 mmol) in DMSO (4 mL).
-
Reagent Addition: Add the carboxylic acid ester (1.1 mmol) to the suspension at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the substrates.[14]
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (30 mL) and acidify to pH ~5-6 with 1M HCl.
-
A precipitate will often form. Collect the solid by filtration. If no solid forms, extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers (or the dissolved solid) with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the final product.
| Amidoxime R¹ Group | Ester R² Group | Typical Yield (%) | Reference |
| Phenyl | Methyl | 80-90 | [14] |
| 4-Chlorophenyl | Ethyl | 75-85 | [15] |
| Thiophen-2-yl | Phenyl | 60-75 | [14] |
| Hetaryl | Hetaryl | 11-90 | [14] |
Methodology III: Symmetrical 1,2,4-Oxadiazoles from Nitriles
For the synthesis of symmetrical 3,5-disubstituted-1,2,4-oxadiazoles (where R¹ = R²), a clever one-pot method exists that starts directly from a nitrile and hydroxylamine hydrochloride.[16][17] This approach often utilizes a solid-supported catalyst under solvent-free conditions, aligning with the principles of green chemistry.[18]
Causality and Mechanistic Insight
The proposed mechanism suggests that the nitrile is first converted to the amidoxime in situ.[19] Then, under the reaction conditions (typically thermal), two molecules of the amidoxime condense. One molecule effectively acts as the "acylating" agent for the other after eliminating ammonia and water, leading to the symmetrical product.[19] Potassium fluoride on alumina not only acts as a base to facilitate amidoxime formation but also provides a solid support for the condensation, often enhancing reaction rates and simplifying work-up.[16][18]
Caption: Plausible mechanism for symmetrical oxadiazole formation.[19]
Protocol 3: Solvent-Free Synthesis using Potassium Fluoride
This protocol is adapted from procedures utilizing solid-supported catalysts for green and efficient synthesis.[16][17][18]
Materials:
-
Aryl/Alkyl Nitrile (2.0 mmol)
-
Hydroxylamine Hydrochloride (1.0 mmol)
-
Potassium Fluoride (KF) (2.0 mmol)
Procedure:
-
Preparation: In a mortar and pestle, thoroughly grind the nitrile (2.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and potassium fluoride (2.0 mmol) into a fine, homogenous powder.
-
Reaction: Transfer the powder to a round-bottom flask and heat the mixture at 100-120 °C (oil bath) under solvent-free conditions for 1-3 hours. Monitor the reaction by TLC (dissolving a small aliquot in dichloromethane).
-
Work-up and Purification: After the reaction is complete, cool the flask to room temperature. Add water (20 mL) to the solid residue and stir.
-
Collect the precipitated product by vacuum filtration. Wash the solid with cold water.
-
The product is often pure enough after filtration. If necessary, further purify by recrystallization from ethanol or by column chromatography.
| R Group (from Nitrile) | Typical Yield (%) | Reference |
| Phenyl | 85-95 | [16][18] |
| 4-Chlorophenyl | 90-98 | [18] |
| 4-Methylphenyl | 88-96 | [18] |
| 4-Fluorophenyl | 85-95 | [19] |
Conclusion
One-pot synthesis represents a powerful and efficient strategy for accessing the medicinally vital 3,5-disubstituted-1,2,4-oxadiazole scaffold. By eliminating the need for intermediate isolation, these methods save time, reduce waste, and often provide higher overall yields. The choice of method—be it a microwave-assisted three-component reaction for rapid library generation, a mild room-temperature base-mediated approach for sensitive substrates, or a solvent-free synthesis for symmetrical products—can be tailored to the specific needs of the research objective. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers and drug development professionals to successfully incorporate these privileged heterocycles into their synthetic programs.
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Karad, S. C., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Asian Journal of Research in Chemistry. [Link]
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Rani, P., et al. (2016). Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies. ResearchGate. [Link]
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Wang, S., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 12(35), 6945-6950. [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(20), 3084-3092. [Link]
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Adib, M., et al. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. Tetrahedron Letters, 47(17), 2965–2967. [Link]
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Sidorenko, A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(19), 6825. [Link]
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Baykov, S., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. ResearchGate. [Link]
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Sidneva, E., et al. (2023). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. ResearchGate. [Link]
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Sharma, A., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(5), 1213. [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Fre. Taylor & Francis Online. [Link]
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Jin, Z. (2014). [2][20][21]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]
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Zare, A., et al. (2014). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. ResearchGate. [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. ResearchGate. [Link]
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Rostamizadeh, S., et al. (2010). Full article: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. [Link]
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International Journal of Pharmaceutical Sciences. (2024). Microwave -Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. [Link]
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Adib, M., et al. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. WashU Medicine Research Profiles. [Link]
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Porcheddu, A., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-7545. [Link]
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Liu, M., et al. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. ResearchGate. [Link]
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Ghosh, S., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(48), 30206-30215. [Link]
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Bora, R. O., & Farooqui, M. (2009). ChemInform Abstract: Synthesis of 3,5‐Disubstituted[2][20][21]‐Oxadiazoles. ChemInform, 40(5). [Link]
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Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES, 60(10), 2287. [Link]
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Healy, A. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12767-12776. [Link]
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Franzini, R. M., et al. (2016). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 27(3), 649-656. [Link]
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Porcheddu, A., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Sci-Hub. [Link]
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Healy, A. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12767-12776. [Link]
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Kumar, V., et al. (2021). Synthetic pathway of 3,5-disubstituted-1,2,4-oxadiazoles (7). ResearchGate. [Link]
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Application Notes and Protocols for Evaluating Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 1,2,4-Oxadiazole Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Heterocyclic compounds are a rich source of pharmacologically active molecules, with the 1,2,4-oxadiazole ring system being of particular interest.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] While many 1,2,4-oxadiazole derivatives have shown promise, this application note will focus on a strategic approach to evaluating the anticancer potential of a specific, yet representative, molecule: Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate .
Although this specific ester is often utilized as an intermediate in the synthesis of more complex pharmaceutical compounds[3], its structural motifs—the bromophenyl and oxadiazole moieties—are common in molecules with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[2][4] Therefore, it serves as an excellent model for outlining a comprehensive in vitro screening cascade designed to identify and characterize novel anticancer drug candidates.
This guide provides a series of detailed protocols, from initial cytotoxicity screening to more in-depth mechanistic assays, to robustly assess the anticancer properties of this compound and other novel chemical entities.
Part 1: Initial Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This initial screening provides crucial information on the compound's potency and selectivity. We will detail two widely used and complementary colorimetric assays: the MTT and SRB assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple for evaluating cell viability and proliferation. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Proliferation Assay [5][6][7][8]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in appropriate media.[4]
-
Trypsinize and count the cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of media.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
SRB Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity by measuring the total cellular protein content.[9] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[9]
Protocol: Sulforhodamine B (SRB) Assay [9][10][11]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50-100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
-
Staining:
-
Remove the TCA and wash the plates 3-5 times with deionized water.
-
Air-dry the plates completely.
-
Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]
-
-
Washing and Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| HCT116 | Colorectal Carcinoma | 25.1 |
Note: These values are for illustrative purposes and are based on the reported activities of structurally similar oxadiazole derivatives.
Part 2: Mechanistic Assays - Unraveling the "How"
Once a compound demonstrates cytotoxic activity, the next critical step is to understand its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) and if it affects cell cycle progression.
Apoptosis Detection: Annexin V/PI Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is compromised.[12]
Protocol: Annexin V-FITC and Propidium Iodide Staining [12][13][14][15]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24-48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Expected Outcome: Flow cytometry analysis will differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[16][17][18] The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[19][20]
Protocol: Caspase-3/7 Activity Assay (Plate Reader-Based) [21][22][23]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Expected Outcome: An increase in luminescence in treated cells compared to controls indicates the activation of caspase-3 and/or -7, confirming an apoptotic mechanism of cell death.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[24] Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][27][28]
Protocol: Cell Cycle Analysis with Propidium Iodide [25][26][27]
-
Cell Treatment and Harvesting:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Expected Outcome: A histogram of cell count versus fluorescence intensity will show the distribution of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.
Part 3: Visualizing the Workflow and Potential Mechanism
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many oxadiazole derivatives have been shown to induce apoptosis.[16] A plausible mechanism for this compound could involve the intrinsic (mitochondrial) apoptosis pathway, potentially through the modulation of signaling pathways like p53 or NF-κB which can influence pro- and anti-apoptotic proteins.[29][30][31][32][33][34]
Caption: A simplified diagram of the intrinsic apoptosis pathway leading to caspase activation.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols are robust, reproducible, and widely accepted in the field of cancer research. By systematically progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently and effectively characterize the anticancer properties of novel oxadiazole derivatives and other promising compounds, paving the way for further preclinical and clinical development.
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Application Note: A Validated Protocol for Evaluating the Antimicrobial Activity of Novel Oxadiazole Compounds
Introduction: The Imperative for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. As bacteria evolve mechanisms to evade existing antibiotics, the need for new chemical scaffolds with novel mechanisms of action is critical. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, have emerged as a promising area of research, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] Several studies have highlighted their efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
This application note provides a comprehensive, validated protocol for the systematic evaluation of the antimicrobial properties of novel oxadiazole compounds. Moving beyond a simple list of steps, this guide explains the scientific rationale behind each phase of the protocol, ensuring that the generated data is robust, reproducible, and reliable. We will detail the standardized methodologies for determining both inhibitory and cidal activity, adhering to the principles established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across studies.[5][6]
Pillar 1: Foundational Concepts in Antimicrobial Efficacy
Before proceeding to experimental protocols, it is crucial to understand the key metrics used to define a compound's antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[7][8] It is the primary measure of a compound's potency and is a key determinant of its potential clinical utility. An MIC value quantifies the compound's bacteriostatic activity—its ability to inhibit replication.
-
Minimum Bactericidal Concentration (MBC): This metric defines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a fixed period.[9][10] The MBC test is essential for determining if a compound is bactericidal (kills bacteria) or merely bacteriostatic.[11][12]
-
The MBC/MIC Ratio: The relationship between these two values is a critical indicator of a compound's mode of action. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (i.e., MBC/MIC ≤ 4).[10][12] A higher ratio suggests bacteriostatic activity, where the compound inhibits growth but does not effectively kill the bacteria at similar concentrations.
Pillar 2: Experimental Design and Quality Control
The validity of any antimicrobial screening hinges on meticulous planning and stringent quality control.
Compound & Solvent Preparation
-
Solubility: Oxadiazole compounds are often hydrophobic. A preliminary solubility test is essential. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in 100% DMSO. Store appropriately (e.g., -20°C) in small aliquots to avoid freeze-thaw cycles.
-
Solvent Control: It is mandatory to run a parallel control with the highest concentration of DMSO used in the experiment to ensure the solvent itself has no antimicrobial activity at that concentration.
Selection of Microorganisms A well-chosen panel of microorganisms is essential for characterizing the spectrum of activity. The panel should include:
-
Gram-Positive Bacteria: e.g., Staphylococcus aureus, Bacillus subtilis.
-
Gram-Negative Bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa.
-
Reference Strains: Use ATCC (American Type Culture Collection) strains for reproducibility (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Clinically Relevant Resistant Strains: Include strains like Methicillin-Resistant S. aureus (MRSA) or Vancomycin-Resistant Enterococcus (VRE) to assess efficacy against priority pathogens.[4]
Quality Control (QC) Strains Each experimental run must include a QC strain tested against a standard antibiotic with a known, acceptable MIC range as defined by CLSI.[13] For example, testing S. aureus ATCC 29213 against vancomycin. This step validates the entire experimental system, including the medium, inoculum density, incubation conditions, and operator technique. If the QC result falls outside the accepted range, the entire batch of results must be considered invalid.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method, based on CLSI guideline M07, is the gold standard for quantitative susceptibility testing.[5][14] It determines the MIC value by exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate.
Materials
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Test oxadiazole compounds
-
Reference antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
QC and test bacterial strains
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard[15]
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)[16]
Step-by-Step Methodology
-
Preparation of Compound Dilution Plate: a. Add 100 µL of sterile MHB to columns 2 through 12 of a 96-well plate. b. Prepare a starting solution of the oxadiazole compound in column 1. For example, to achieve a final starting concentration of 128 µg/mL, add 200 µL of a 128 µg/mL compound solution in MHB (this may require an intermediate dilution from the DMSO stock). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. e. Controls:
- Column 11 (Growth Control): 100 µL of MHB (will be inoculated, no compound).
- Column 12 (Sterility Control): 100 µL of MHB (will not be inoculated). f. Repeat for each compound and reference antibiotic.
-
Preparation of Standardized Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[17] b. Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or, more accurately, using a spectrophotometer to achieve an absorbance equivalent to approximately 1.5 x 10⁸ CFU/mL.[15][18] d. Within 15 minutes of standardization, dilute this suspension into MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19] Causality Note: This final concentration is critical. A higher inoculum can lead to falsely high MICs, while a lower one can lead to falsely low MICs.
-
Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the final standardized bacterial inoculum (from step 2d) to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each test well is now 200 µL. c. Seal the plate (e.g., with an adhesive film or lid) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading and Interpreting the MIC: a. After incubation, check the control wells. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity. b. The MIC is the lowest concentration of the oxadiazole compound that completely inhibits visible growth (i.e., the first clear well).[20] A reading mirror or a plate reader can aid in visualization.
Figure 1: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is read.
Materials
-
MIC plate from Protocol 1
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Micropipette and sterile tips
-
Sterile cell spreader or loop
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Plate Selection: Identify the wells from the MIC assay corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.
-
Sub-culturing: a. Mix the contents of each selected well thoroughly. b. Aseptically withdraw a 100 µL aliquot from each of these wells. c. Spot-plate or spread the 100 µL aliquot onto a labeled, antibiotic-free agar plate.[21]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
Reading and Interpreting the MBC: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the CFU count of the initial inoculum.[9][11] For practical purposes, it is often identified as the lowest concentration plate that shows no growth or only 1-2 colonies.
Figure 2: Workflow for MBC determination following the MIC assay.
Pillar 3: Data Presentation and Authoritative Grounding
Summarizing Quantitative Data Results should be tabulated for clear comparison. This format allows for rapid assessment of a compound's spectrum of activity and potency.
| Test Compound | Microorganism (Strain) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Oxadiazole-A | S. aureus (ATCC 29213) | Positive | 4 | 8 | 2 | Bactericidal |
| Oxadiazole-A | E. coli (ATCC 25922) | Negative | 32 | >128 | >4 | Bacteriostatic |
| Oxadiazole-B | S. aureus (MRSA 43300) | Positive | 8 | 16 | 2 | Bactericidal |
| Vancomycin | S. aureus (ATCC 29213) | Positive | 1 | 2 | 2 | Bactericidal |
Authoritative Grounding: Potential Mechanism of Action While these protocols measure if a compound works, understanding how it works is a crucial next step in drug development. Literature suggests that oxadiazole antibacterials may act by inhibiting essential cellular processes. Some have been shown to target cell-wall biosynthesis by interfering with penicillin-binding proteins (PBPs), a mechanism that would be consistent with bactericidal activity.[4][22] Others may target DNA gyrase, an enzyme critical for DNA replication.[23] Further mechanistic studies, such as macromolecular synthesis assays, are recommended to elucidate the specific target.
Figure 3: Hypothesized mechanisms of action for oxadiazole antimicrobials.
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro characterization of novel oxadiazole compounds. By adhering to established guidelines, incorporating rigorous controls, and understanding the principles behind each step, researchers can generate high-quality, reliable data. This information is foundational for making informed decisions in the drug development pipeline, guiding lead optimization, and ultimately contributing to the critical search for the next generation of antimicrobial agents.
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Application Notes and Protocols: Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as a Scaffold for Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Enzyme Inhibition
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This structural feature allows it to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites, making it a cornerstone for the design of potent and selective enzyme inhibitors.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including the inhibition of key enzymes implicated in a variety of diseases.[2][3]
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is a key chemical intermediate, providing a versatile platform for the synthesis of a diverse library of potential enzyme inhibitors. The presence of the reactive ethyl ester at the 5-position and the bromophenyl group at the 3-position allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a desired enzyme target.
This guide provides a comprehensive overview of the application of this scaffold, using the Epidermal Growth Factor Receptor (EGFR) kinase as a representative and clinically significant enzyme target. We will detail the rationale behind targeting EGFR, provide step-by-step protocols for assessing enzyme inhibition, and discuss the principles of data analysis.
The Scientific Rationale: Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[4] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular kinase domain through autophosphorylation of tyrosine residues.[4] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and migration.[5][6][7]
In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, mutations, amplifications, or overexpression of EGFR lead to its constitutive activation.[4][5][8] This aberrant signaling drives uncontrolled tumor growth and metastasis, making EGFR a prime therapeutic target.[9][10] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a clinically validated strategy for treating these malignancies.[4] The 1,2,4-oxadiazole scaffold has been successfully incorporated into novel EGFR inhibitors, demonstrating its utility in this therapeutic area.[1][11]
Signaling Pathway Overview: EGFR-Mediated Cell Proliferation
Caption: EGFR Signaling Cascade and Point of Inhibition.
Experimental Protocols: Assessing the Inhibitory Potential of Novel 1,2,4-Oxadiazole Derivatives
The following protocols outline a general workflow for synthesizing a derivative from this compound and subsequently evaluating its inhibitory activity against EGFR kinase.
Protocol 1: Synthesis of a Candidate Inhibitor (Illustrative Example)
The ethyl ester of the starting material can be readily converted to an amide to introduce diversity. This example illustrates the synthesis of N-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add benzylamine (1.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Biochemical EGFR Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the reaction.[12][13][14][15] The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Inhibitor (e.g., the synthesized N-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxamide) dissolved in 100% DMSO
-
Control Inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[13]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Experimental Workflow: Biochemical Kinase Assay
Caption: General workflow for an in vitro luminescent kinase assay.
Procedure for IC₅₀ Determination:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor and control inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in Kinase Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant EGFR enzyme and the Poly(Glu, Tyr) substrate to their optimal concentrations in Kinase Assay Buffer. These concentrations should be predetermined through enzyme and substrate titration experiments. The ATP concentration should ideally be at or near the Kₘ for EGFR.
-
-
Assay Plate Setup:
-
To the wells of a white 96-well plate, add 5 µL of the serially diluted inhibitor or control inhibitor.
-
For control wells, add 5 µL of Kinase Assay Buffer with the same percentage of DMSO as the inhibitor wells. Include "positive control" (enzyme, no inhibitor) and "blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well (except for the "blank" wells, to which 10 µL of Kinase Assay Buffer is added). The final reaction volume is 25 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.[13]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This will deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.[13]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "blank" (no enzyme) signal from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "positive control" (no inhibitor) signal.
-
% Inhibition = 100 x (1 - [Signal_inhibitor / Signal_positive_control])
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[16][17]
-
Data Presentation and Interpretation
The potency of a series of synthesized inhibitors can be compared by their IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Hypothetical Inhibition Data for EGFR Kinase
| Compound ID | Scaffold Modification | IC₅₀ (nM) |
| Control | Erlotinib | 15 |
| Parent | This compound | >10,000 |
| Derivative 1 | N-benzyl-5-carboxamide | 850 |
| Derivative 2 | N-(3-chloroaniline)-5-carboxamide | 250 |
| Derivative 3 | N-(4-methoxyaniline)-5-carboxamide | 475 |
Protocol 3: Characterizing the Mechanism of Inhibition
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[18] This is typically achieved by measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations.
Procedure:
-
Select a potent inhibitor identified from the IC₅₀ screening.
-
Set up a matrix of reactions in which the concentration of the inhibitor is varied (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) across a range of ATP concentrations (e.g., 0.2x Kₘ to 10x Kₘ).
-
Measure the initial reaction velocity (rate) for each condition using the luminescent assay described above, ensuring measurements are taken in the linear phase of the reaction.
-
Analyze the data by plotting the results using a double reciprocal plot (Lineweaver-Burk plot) or by direct non-linear fitting to the Michaelis-Menten equation.[19][20][21]
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel enzyme inhibitors. By leveraging its versatile chemistry, researchers can synthesize libraries of compounds and screen them against therapeutically relevant enzymes like EGFR. The protocols detailed in this guide provide a robust framework for the initial biochemical characterization of these novel chemical entities, from IC₅₀ determination to preliminary mechanism of action studies. Subsequent steps in the drug discovery process would involve assessing inhibitor selectivity against other kinases, evaluating efficacy in cell-based assays, and optimizing pharmacokinetic properties.
References
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Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
- Singh, B., & Carpenter, G. (2013). The Role of Epidermal Growth Factor Receptor in Cancer Metastasis and Microenvironment. Journal of Clinical Medicine, 2(3), 164–178.
- Garrido, C., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Frontiers in Oncology, 13, 1188339.
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Retrieved from [Link]
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Biocompare. (n.d.). Kinase-Glo Max Luminescent Kinase Assay V6071 from Promega. Retrieved from [Link]
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PharmaGuideline. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]
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PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 3195.
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy, 15, 467–485.
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ResearchGate. (n.d.). New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
- bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Biocompare. (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc.. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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MDPI. (n.d.). Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer. Retrieved from [Link]
- Molecules. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
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Application Notes and Protocols: Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Drug Design
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as a versatile scaffold in modern medicinal chemistry. This document provides in-depth insights into its derivatization, potential therapeutic applications, and detailed protocols for the synthesis and biological evaluation of its analogs.
Introduction: The 1,2,4-Oxadiazole Moiety as a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities.[1] It is often employed as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[4][5]
This compound (EBP-OXC) is a particularly valuable building block for the construction of compound libraries for high-throughput screening. Its structure incorporates three key points for chemical diversification: the ethyl carboxylate at the 5-position, the bromo-functionalized phenyl ring at the 3-position, and the stable oxadiazole core. This trifecta of reactive sites allows for the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.[4]
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 861146-12-5 |
| Molecular Formula | C₁₁H₉BrN₂O₃ |
| Molecular Weight | 297.10 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, sealed, dry |
Strategic Derivatization of this compound
The chemical architecture of EBP-OXC offers multiple avenues for the synthesis of diverse compound libraries. The following sections outline the rationale and protocols for derivatization at its key functional groups.
Caption: Derivatization strategies for this compound.
Protocol 1: Synthesis of Amide Derivatives via Aminolysis
The ethyl ester at the 5-position of the oxadiazole ring is susceptible to nucleophilic attack by amines, leading to the formation of amide derivatives. This is a robust and versatile reaction for introducing a wide range of substituents to modulate the compound's physicochemical properties and biological activity.
Rationale: The introduction of an amide bond allows for the exploration of hydrogen bonding interactions with target proteins. The nature of the amine substituent can be varied to influence lipophilicity, solubility, and steric bulk.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.2-2.0 eq.) to the solution. For less reactive amines, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Hydrazide Derivatives via Hydrazinolysis
The reaction of the ethyl ester with hydrazine hydrate provides the corresponding hydrazide, which is a key intermediate for the synthesis of further heterocyclic systems or for direct biological evaluation.
Rationale: The hydrazide functional group is a versatile synthon for the construction of various heterocyclic rings, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. It can also act as a hydrogen bond donor and acceptor.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (5.0-10.0 eq.) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the solid product and wash with cold ethanol.
-
Purification: The obtained solid is often pure enough for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Protocol 3: Synthesis of Bi-aryl Derivatives via Suzuki Cross-Coupling
The bromine atom on the phenyl ring at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.[3][6][7]
Rationale: The introduction of a second aromatic ring can significantly impact the molecule's conformation and electronic properties. This strategy is widely used to explore interactions with hydrophobic pockets in target proteins and to modulate the overall pharmacological profile.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Biological Screening
The newly synthesized derivatives of EBP-OXC can be screened for a variety of biological activities. Below are generalized protocols for in vitro anticancer and antimicrobial assays.
Caption: A generalized workflow for the biological screening of synthesized derivatives.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.[5][10]
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12] Visual inspection or the use of a growth indicator dye can determine this.
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological screening of the synthesized library of compounds will allow for the elucidation of SAR. For example, it may be found that electron-withdrawing groups on the newly introduced aryl ring from the Suzuki coupling enhance anticancer activity, or that a specific amide substituent significantly improves antimicrobial potency. This iterative process of synthesis and biological testing is fundamental to lead optimization in drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material in drug design. Its amenability to derivatization at multiple positions allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities. The protocols outlined in these application notes provide a solid foundation for researchers to explore the therapeutic potential of novel 1,2,4-oxadiazole derivatives.
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SciELO. Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. [Link]
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Pak J Pharm Sci. Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through ‘rule of five’. [Link]
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National Institutes of Health. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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National Institutes of Health. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
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MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [Link]
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ResearchGate. Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. [Link]
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Comptes Rendus Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
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ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
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ResearchGate. Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. [Link]
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National Institutes of Health. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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- 12. applications.emro.who.int [applications.emro.who.int]
Application Notes & Protocols for the Development of Novel Bioactive Agents Based on the 1,2,4-Oxadiazole Scaffold
Topic: Developing Analogs of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Abstract
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] Derivatives of 1,2,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] this compound serves as a versatile intermediate, offering two primary points for chemical diversification: the 4-bromophenyl group at the C3 position and the ethyl carboxylate at the C5 position. This guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of novel analogs derived from this core structure. We present detailed, field-tested protocols for the synthesis of the parent compound, its subsequent diversification through palladium-catalyzed cross-coupling and amidation reactions, and a tiered screening cascade to identify promising therapeutic leads.
Rationale and Strategic Overview
The core strategy is to leverage the this compound scaffold to generate a focused library of analogs. This approach is based on the following principles:
-
Scaffold Stability: The 1,2,4-oxadiazole ring is generally stable to metabolic degradation, making it an attractive core for new drug candidates.[5]
-
Diversification Potential: The presence of a bromo-aryl moiety and an ester group provides two orthogonal handles for chemical modification. The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The ester can be readily converted to a carboxylic acid and subsequently to a diverse library of amides, which can significantly modulate physicochemical properties and biological interactions.[8][9]
-
Bioisosterism: The 1,2,4-oxadiazole nucleus can act as a bioisostere of a carboxylic acid, which is present in over 450 marketed drugs.[3][10] By modifying the substituents, we can fine-tune the electronic and steric properties to optimize target engagement and pharmacokinetic profiles.[11]
The overall workflow for this drug discovery program is outlined below.
Figure 1: Overall workflow for the synthesis and diversification of the 1,2,4-oxadiazole scaffold.
Synthesis and Analog Development
Protocol: Synthesis of this compound (Parent Compound)
This protocol describes the cyclocondensation reaction between an amidoxime and an acyl chloride, a robust and widely used method for constructing the 1,2,4-oxadiazole ring.[12]
Materials:
-
4-Bromobenzamidoxime
-
Ethyl oxalyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a stirred solution of 4-bromobenzamidoxime (1.0 eq) in anhydrous toluene (15 mL/g) in a round-bottom flask, add anhydrous pyridine (1.2 eq) at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove pyridinium hydrochloride salt.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.
Characterization:
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The proton spectrum should show characteristic signals for the ethyl group and the disubstituted benzene ring.[13]
-
Mass Spectrometry: Verify the molecular weight of the product via LC-MS.[14][15]
-
HPLC: Determine the purity of the final compound.
Diversification at the C3 Position via Suzuki Cross-Coupling
The bromine atom on the phenyl ring is a versatile handle for introducing structural diversity through palladium-catalyzed Suzuki cross-coupling.[16] This reaction allows for the formation of a C-C bond with a wide variety of boronic acids or esters.[17][18][19]
Protocol: General Procedure for Suzuki Coupling
-
In a reaction vial, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[18]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the C3-arylated analog.
| Entry | Boronic Acid | Expected Product (R group) | Typical Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 80-90 |
| 3 | 3-Pyridylboronic acid | 3-Pyridyl | 70-85 |
| 4 | Thiophene-2-boronic acid | 2-Thienyl | 75-90 |
| Table 1: Representative examples for Suzuki cross-coupling diversification. |
Diversification at the C5 Position via Amide Formation
Modification at the C5 position begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with various amines to form a diverse amide library. This strategy is crucial for modulating polarity, solubility, and hydrogen bonding capacity.
Protocol Step A: Saponification (Ester Hydrolysis)
-
Dissolve the starting ester (parent compound or C3-diversified analog) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol Step B: Amide Coupling
-
To a solution of the carboxylic acid from Step A (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂, add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (1-hydroxybenzotriazole) (0.1-1.0 eq).[20]
-
Stir the mixture at room temperature for 15-20 minutes to form the active ester.
-
Add the desired primary or secondary amine (1.1 eq) followed by a base such as triethylamine or DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final amide analog.
| Entry | Amine (R¹R²NH) | Expected Product (-CONR¹R²) | Typical Yield (%) |
| 1 | Benzylamine | -CONH(Bn) | 75-90 |
| 2 | Morpholine | -CON(CH₂CH₂)₂O | 80-95 |
| 3 | Aniline | -CONH(Ph) | 65-80 |
| 4 | (S)-Proline methyl ester | -CON(CH(CO₂Me)(CH₂)₃) | 70-85 |
| Table 2: Representative examples for amide library synthesis. |
Biological Evaluation: A Tiered Screening Approach
Given the broad biological activities of oxadiazole derivatives, a tiered screening approach is recommended to efficiently identify promising candidates.[5][6][21]
Figure 2: A tiered cascade for the biological evaluation of synthesized analogs.
Protocol: Primary Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23][24] It is a robust, high-throughput method for initial cytotoxicity screening.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
96-well plates, multichannel pipette, plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.[25]
-
Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells (final concentration e.g., 10 µM). Include vehicle controls (DMSO) and blank controls (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals form.[24]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are considered "hits".
Protocol: Primary Anti-inflammatory Screening (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable product of nitric oxide (NO), which is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS (Lipopolysaccharide).
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: NED in water).
-
Sodium nitrite (for standard curve).
-
Test compounds and a positive control (e.g., Dexamethasone).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production.
Protocol: Primary Antimicrobial Screening (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][27][28]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).
-
Mueller-Hinton Broth (MHB) or appropriate microbial growth medium.
-
Test compounds and a positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
96-well plates.
Procedure:
-
Prepare a 2-fold serial dilution of each test compound in the wells of a 96-well plate using broth as the diluent.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to all wells containing the test compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols and screening strategies detailed in this guide provide a robust and efficient pathway for generating and evaluating diverse chemical libraries. By systematically exploring the chemical space around the C3 and C5 positions, researchers can identify lead compounds with potent and selective biological activities, paving the way for further preclinical and clinical development.
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Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5698–5701. Available from: [Link]
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Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(13), 4281. Available from: [Link]
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Kumar, S., et al. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 17(2), 350-358. Available from: [Link]
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Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Scientific Reports, 14(1), 25000. Available from: [Link]
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Testing of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Introduction: The Critical First Step in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxic potential is a non-negotiable cornerstone of preclinical evaluation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity testing protocol for novel small molecules, using Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as a case study. This compound serves as a pharmaceutical intermediate, particularly in the development of bioactive molecules with potential anticonvulsant, anti-inflammatory, and antimicrobial properties[1]. Its evaluation is, therefore, of significant interest.
This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, equipping the user with the rationale to design, execute, and interpret cytotoxicity assays with the highest degree of scientific rigor. We will detail two complementary, widely-used assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. The dual-assay approach provides a more holistic view of a compound's cytotoxic mechanism, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell death) effects.
Foundational Principles: Choosing the Right Questions to Ask
Before embarking on any experimental work, it is crucial to understand the principles that underpin our chosen methods. The selection of cytotoxicity assays should be a deliberate process, aimed at capturing different facets of cellular health.
The Rationale for a Dual-Assay Approach
A frequent pitfall in cytotoxicity testing is relying on a single endpoint. An assay that only measures metabolic activity, for instance, cannot distinguish between a compound that kills cells and one that merely slows their proliferation[2]. By employing two distinct methodologies, we create a self-validating system:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability through metabolic activity.[3][4] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5][6] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells. A reduction in signal indicates either cell death or a decrease in metabolic rate.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay operates on a different principle: membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[7][8] The assay measures the amount of released LDH in the supernatant through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[9][10] An increase in signal directly correlates with the number of lysed, or dead, cells.
By comparing the results of these two assays, a more nuanced understanding of the compound's effect can be achieved. For example, a potent reduction in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect rather than overt cytotoxicity.
Pre-Experimental Considerations: Setting the Stage for Success
Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic target of the compound.[11][12] For a compound with potential broad applications, a panel of cell lines is often used. For this protocol, we will use two common and well-characterized cell lines:
-
HeLa (Human cervical adenocarcinoma): A robust and rapidly proliferating cancer cell line.
-
HEK293 (Human embryonic kidney): A cell line often used as a model for normal human cells in toxicity studies.
It is recommended to use cell lines from a reputable source like ATCC to ensure identity and rule out contamination.[13]
Compound Preparation and Handling
-
Solubility: The first step is to determine the solubility of this compound. Based on its structure, it is likely soluble in organic solvents like Dimethyl Sulfoxide (DMSO). A stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO.
-
Vehicle Control: It is critical to ensure that the final concentration of the solvent (vehicle) in the culture medium does not exceed a non-toxic level, typically ≤0.5% for DMSO.[14] All experiments must include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration) to account for any solvent-induced effects.
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity Assessment
This protocol is adapted from standard methodologies provided by leading suppliers and publications.[3][5][15]
Materials:
-
This compound
-
HeLa and HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well, flat-bottom, clear tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at 570-590 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations.
-
Include "vehicle control" wells containing medium with the highest percentage of DMSO used.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for an additional 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.[5]
-
Protocol 2: LDH Assay for Membrane Integrity Assessment
This protocol is based on the principles of commercially available LDH assay kits.[7][10]
Materials:
-
Completed 96-well plate from the compound treatment step (Step 2 of MTT protocol)
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
96-well, flat-bottom, clear assay plate
-
Lysis Buffer (typically 10X, provided in the kit)
Step-by-Step Procedure:
-
Prepare Controls:
-
On the same plate as the treated cells, designate triplicate wells for:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to vehicle control wells 45 minutes before the next step to induce 100% cell lysis.[16]
-
Medium Background Control: Wells with medium but no cells.
-
-
-
Sample Collection:
-
Following the incubation period with the compound, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells.[10]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well assay plate.[2][3] Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Stop Reaction & Measure Absorbance:
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
For the MTT Assay:
-
Subtract the average absorbance of the "medium only" blank from all other absorbance readings.
-
Calculate the Percentage Viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
For the LDH Assay:
-
Subtract the average absorbance of the "medium background" control from all other readings.
-
Calculate the Percentage Cytotoxicity using the following formula:[16]
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)) * 100
-
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.[17]
-
Plot the percentage viability (for MTT) or percentage cytotoxicity (for LDH) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic or sigmoidal dose-response curve) to fit the data.[18][19]
-
The IC₅₀ is the concentration that corresponds to a 50% response on the fitted curve.[17] This analysis is readily performed using software like GraphPad Prism or specialized Excel add-ins.[17][18]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison between cell lines and assays.
| Compound | Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MTT | HeLa | 48 | e.g., 25.3 |
| This compound | MTT | HEK293 | 48 | e.g., 78.1 |
| This compound | LDH | HeLa | 48 | e.g., 30.5 |
| This compound | LDH | HEK293 | 48 | e.g., 85.2 |
| Doxorubicin (Positive Control) | MTT | HeLa | 48 | e.g., 0.5 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Caption: Dual-assay workflow for in vitro cytotoxicity assessment.
Conclusion: Ensuring Trustworthy and Actionable Data
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]
-
Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019). protocols.io. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). National Institutes of Health. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]
-
How to calculate IC50 value. (2021). YouTube. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020). ResearchGate. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
-
This compound. MySkinRecipes. [Link]
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Application Note & Protocols: High-Throughput Screening of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate for Discovery of Novel Antiproliferative Agents
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a privileged structure found in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate emerges as a key synthetic intermediate, providing a versatile platform for generating diverse compound libraries for drug discovery.[6] The presence of the bromophenyl group offers a strategic point for further chemical modification while potentially contributing to the compound's intrinsic biological activity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel antiproliferative agents. We present detailed, validated protocols for a primary cell viability screen, subsequent dose-response confirmation, and a secondary mechanistic assay to characterize hit compounds.
Introduction: The 1,2,4-Oxadiazole Scaffold in Oncology
The pursuit of novel anticancer therapeutics remains a paramount challenge in modern medicine.[3] Heterocyclic compounds are central to this effort, with the 1,2,4-oxadiazole ring system being particularly prominent.[1] Its rigid structure and electron-deficient nature contribute to favorable pharmacokinetic properties, making it an attractive scaffold for drug design.[4] Numerous studies have demonstrated that derivatives of 1,2,4-oxadiazole can induce apoptosis and exhibit potent cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer cells.[3]
This compound serves as an ideal starting point for an HTS campaign. Its structure contains three key features:
-
The 1,2,4-Oxadiazole Core: Provides the foundational pharmacophore with proven biological relevance.[2]
-
The 4-Bromophenyl Group: The bromine atom acts as a handle for further diversification via cross-coupling reactions and influences the electronic properties and potential activity of the molecule. Structure-activity relationship (SAR) studies have often shown that halogen substitutions can significantly modulate the antiproliferative potency of compounds.[3]
-
The Ethyl Carboxylate Group: This ester moiety can be readily hydrolyzed or converted to an amide, allowing for the generation of a focused library of derivatives to explore the chemical space around the initial hit.
This application note details a robust HTS workflow designed to efficiently screen this compound and its analogs to identify and validate novel antiproliferative hits.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to triage large numbers of compounds to identify a few promising leads.[7][8] Our proposed workflow is a hierarchical system involving a primary screen for activity, a confirmation screen to eliminate false positives, and a secondary assay to provide initial mechanistic insights.
Caption: Hierarchical workflow for HTS of antiproliferative compounds.
Materials and Equipment
Reagents & Consumables:
-
This compound (and derivative library)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
A549 Human Lung Carcinoma Cell Line (or other relevant cancer cell line)
-
F-12K Medium (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Staurosporine (Positive Control for Apoptosis)
-
Doxorubicin (Positive Control for Cytotoxicity)
-
384-well solid white, tissue culture-treated assay plates
-
384-well compound source plates
Equipment:
-
Automated Liquid Handler (e.g., Echo Acoustic Dispenser, BioTek MultiFlo)
-
Luminometer-capable Plate Reader
-
Biosafety Cabinet, Class II
-
CO₂ Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Automated Cell Counter or Hemocytometer
Protocol 1: Primary HTS - Cell Viability Assay
This protocol is designed to rapidly assess the effect of the test compound on the metabolic activity of A549 cells, which serves as a surrogate for cell viability.[9] The CellTiter-Glo® assay quantifies ATP, the presence of which signals metabolically active cells.[9]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 384-well source plate, create a 40 µM intermediate plate by diluting the stock solution in cell culture medium. This is done to minimize the final DMSO concentration.
-
Rationale: Keeping the final DMSO concentration at or below 0.5% is critical to avoid solvent-induced cytotoxicity.
-
-
Cell Culture and Seeding:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend cells in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 20,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (500 cells/well) into each well of a 384-well white assay plate.
-
Rationale: A low cell seeding density ensures that cells are in the logarithmic growth phase during the experiment and prevents contact inhibition, maximizing sensitivity to antiproliferative effects.
-
-
Compound Treatment:
-
Allow the cells to adhere by incubating the plates for 4-6 hours at 37°C.
-
Using an acoustic liquid handler (e.g., Echo), transfer 25 nL of the 10 mM stock compound from the source plate directly to the assay plate wells. Alternatively, add 25 µL from the 40 µM intermediate plate for a final concentration of 10 µM.
-
Plate Layout:
-
Test Wells: Cells + Compound (final concentration 10 µM)
-
Negative Control: Cells + DMSO (0.1% final concentration)
-
Positive Control: Cells + Doxorubicin (10 µM final concentration)
-
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour incubation period is sufficient for most antiproliferative agents to exert their effects, covering multiple cell doubling times.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis & Hit Criteria:
-
Calculate the Percent Inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) (Note: Background is often negligible for luminescence but can be measured from wells with reagent only).
-
Assay Quality Control: Calculate the Z'-factor for each plate.[10] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.
-
Hit Selection: Compounds demonstrating >50% inhibition are selected for follow-up studies.
Protocol 2: Hit Confirmation - Dose-Response Analysis
This protocol validates the activity of primary hits and determines their potency by calculating the half-maximal inhibitory concentration (IC50).
Step-by-Step Methodology:
-
Compound Preparation:
-
For each selected hit, prepare a serial 3-fold dilution series in DMSO, starting from a 10 mM stock. This will create an 8-point concentration range.
-
Prepare an intermediate plate in culture medium at 4X the final desired concentrations.
-
-
Cell Seeding & Treatment:
-
Follow the same cell seeding procedure as in Protocol 1.
-
Add 12.5 µL of the 4X compound dilutions to the appropriate wells containing 37.5 µL of cells in medium. This will generate the final 8-point dose-response curve (e.g., from 30 µM down to 13.7 nM).
-
Include DMSO and Doxorubicin controls.
-
-
Assay Readout & Analysis:
-
Incubate for 72 hours and perform the CellTiter-Glo® assay as described in Protocol 1.
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Confirmation Criteria: Hits are confirmed if they produce a complete dose-response curve with an IC50 < 10 µM .
-
| Parameter | Primary Screen | Dose-Response |
| Compound Conc. | Single point (10 µM) | 8-point serial dilution |
| Objective | Identify active compounds | Determine potency (IC50) |
| Throughput | High | Medium |
| Hit Criteria | >50% Inhibition | IC50 < 10 µM |
Protocol 3: Secondary Assay - Apoptosis Induction
This assay helps to differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Caption: Simplified pathway showing apoptosis induction and measurement.
Step-by-Step Methodology:
-
Assay Setup:
-
Seed A549 cells (500 cells/well) and treat with compounds at their respective IC50 and 3x IC50 concentrations, as determined in Protocol 2.
-
Controls:
-
Negative Control: DMSO
-
Positive Control: Staurosporine (1 µM)
-
-
Incubate for a shorter period, typically 24 hours, as apoptosis is an earlier event than the loss of viability.
-
-
Assay Readout:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of the reagent to each 50 µL of sample.
-
Mix on an orbital shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Read luminescence.
-
Data Interpretation:
-
Calculate the fold change in caspase activity relative to the DMSO control.
-
A significant (e.g., >2-fold) increase in the luminescent signal indicates that the compound induces apoptosis. This provides valuable mechanistic insight, suggesting the compound triggers programmed cell death rather than simply halting proliferation.
Conclusion
This compound is a valuable chemical scaffold for high-throughput screening campaigns in oncology drug discovery. The protocols detailed herein provide a robust, self-validating framework for identifying and characterizing novel antiproliferative agents.[11][12] This systematic approach, progressing from a high-throughput primary screen to potency determination and mechanistic evaluation, ensures the efficient and reliable prioritization of hits for further lead optimization. By leveraging the established pharmacological potential of the 1,2,4-oxadiazole core, researchers can effectively explore this chemical space to discover next-generation therapeutics.[2][3]
References
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Jadhav, S. A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]
-
Michigan State University. Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]
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Creative Bioarray. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. Available at: [Link]
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Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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Oregon State University Libraries and Press. Cell-based assays for high-throughput screening : methods and protocols. Oregon State University. Available at: [Link]
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Gomha, S. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. Available at: [Link]
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De La Cruz-Concepcion, O., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Semantic Scholar. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]
-
Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. Available at: [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]
-
SRI International. Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. SRI International. Available at: [Link]
-
Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery. Available at: [Link]
-
Creative Bioarray. (2023). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Creative Bioarray. Available at: [Link]
-
Evotec. Biochemical Assay Services. Evotec. Available at: [Link]
-
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
ResearchGate. (2014). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Hussain, A., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Malig, T. C., et al. (2018). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances. Available at: [Link]
-
Madeddu, S., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research. Available at: [Link]
-
Sridhar, A., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry. Available at: [Link]
-
Gontarska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
-
Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[1][3][11]Oxadiazole,[1][3][13]Triazole, and[1][3][13]Triazolo[4,3-b][1][3][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. Available at: [Link]
-
Farghaly, T. A., et al. (2015). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
-
da Silva, V. C., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE. Available at: [Link]
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters. Available at: [Link]
-
Molecules. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
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Application Notes & Protocols: Investigating the Mechanism of Action of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Compounds incorporating this moiety have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antifungal agents.[3][4][5][6] Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate represents a key intermediate for the synthesis of novel therapeutic agents, with its structure amenable to diverse chemical modifications.[7] This document provides a series of detailed protocols to investigate the plausible mechanisms of action for this compound and its derivatives, based on the established activities of the broader 1,2,4-oxadiazole class.
Hypothesized Mechanism 1: Anti-inflammatory Activity via COX/LOX Inhibition
Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Some 1,3,4-oxadiazole derivatives have been shown to inhibit both COX and lipoxygenase (LOX) pathways, potentially offering a dual-action anti-inflammatory effect with a reduced side-effect profile.[3] The 1,2,4-oxadiazole core can act as a bioisostere for carboxylic acids, a common feature in many COX inhibitors.[8]
Protocol 1.1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of the test compound on COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
DMSO (vehicle)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Add various concentrations of the test compound or positive controls to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 50.2 | 5.8 | 8.66 |
| SC-560 | 0.05 | 50 | 0.001 |
| Celecoxib | 15 | 0.07 | 214 |
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Hypothesized Mechanism 2: Anticancer Activity via EGFR Kinase Inhibition
Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell proliferation.[9] Several heterocyclic compounds, including those with 1,2,4-oxadiazole scaffolds, have been identified as potential EGFR inhibitors.[10] The 4-bromophenyl group is a common feature in some known kinase inhibitors.
Protocol 2.1: In Vitro EGFR Kinase Assay
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of the test compound against wild-type and mutant EGFR.
Materials:
-
Recombinant human EGFR (wild-type and T790M mutant)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound
-
Positive control: Erlotinib[9]
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and Erlotinib in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, EGFR enzyme, and substrate peptide.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 2.2: Cell-Based Proliferation Assay
This protocol assesses the anti-proliferative effect of the test compound on an EGFR-positive cancer cell line.
Materials:
-
Complete cell culture medium
-
Test compound
-
Positive control: Gefitinib
-
MTT or resazurin-based cell viability assay kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound or Gefitinib. Include a vehicle control.
-
Incubate the cells for 72 hours.
-
Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Signaling Pathway: EGFR Inhibition
Sources
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. This compound [myskinrecipes.com]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Synthetic Overview & Mechanism
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the O-acyl amidoxime intermediate: This involves the reaction of 4-bromobenzamidoxime with an acylating agent, typically ethyl oxalyl chloride, in the presence of a base.
-
Cyclization to the 1,2,4-oxadiazole: The O-acyl amidoxime intermediate is then cyclized, either through heating (thermal cyclization) or by using a base or catalyst at room temperature, to form the desired product.
The general reaction mechanism is illustrated below:
Technical Support Center: Purification of Carboxylate Oxadiazole Derivatives
Welcome to the technical support center for the purification of carboxylate oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Instead of a generic protocol, we offer a dynamic troubleshooting guide and a comprehensive FAQ section grounded in chemical principles and field-proven experience. Our goal is to empower you not just to follow steps, but to understand the causality behind them, enabling you to adapt and overcome unique purification hurdles.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, common issues encountered during the purification of carboxylate oxadiazole derivatives. Each problem is followed by a diagnosis of probable causes and a step-by-step solution.
Problem 1: Poor Separation or Streaking on TLC/Column Chromatography
You've run a column, but your fractions are all mixed, or your TLC spots are streaky and poorly resolved.
Probable Causes:
-
Inappropriate Solvent System: The polarity of your mobile phase is not optimized to differentiate between your product and impurities.
-
Acidic Silica Gel: The oxadiazole ring's nitrogen atoms can interact with the acidic silanol groups on standard silica gel, causing streaking and sometimes degradation.[1]
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.[1]
-
Insoluble Impurities: Particulate matter from the reaction mixture is streaking down the column.
Solutions & Rationale:
-
Systematic TLC Analysis: Before any column, meticulously test solvent systems. A good starting point for moderately polar oxadiazole esters is a mixture of Hexane and Ethyl Acetate.[1][2] For more polar derivatives, consider Dichloromethane/Methanol.[3] Your target compound should have an Rf value of 0.25-0.35 for optimal separation.
-
Neutralize the Stationary Phase: If streaking persists, especially with basic impurities, silica gel's acidity is a likely culprit.
-
Protocol: Prepare your column slurry with the chosen non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine (Et₃N) to the total volume of your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[1]
-
-
Optimize Sample Loading: Do not exceed a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations. For easier separations, a 1:20 ratio may suffice.[1]
-
Pre-Column Filtration: If your crude product is not fully soluble in the loading solvent, filter it through a small plug of celite or cotton before loading it onto the column. This removes baseline impurities that can cause significant streaking.
Workflow for Optimizing Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Problem 2: Product Fails to Crystallize ("Oiling Out")
You've attempted recrystallization, but instead of forming crystals, your compound separates as an insoluble oil.
Probable Causes:
-
Solution is Too Supersaturated: The concentration of your compound is too high, or the solution was cooled too quickly, preventing orderly crystal lattice formation.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth. Oiling out is common when the compound's melting point is significantly depressed by impurities.
-
Low Melting Point: The melting point of your compound may be lower than the temperature of the crystallization solvent.
Solutions & Rationale:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Placing the flask in a large beaker of hot water to act as an insulator can promote slow cooling.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to induce crystallization.
-
Change Solvent System: If the above fails, the solvent is likely not a good match. A common and effective technique is using a binary solvent system.
-
Protocol: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4]
-
Common Recrystallization Solvents for Oxadiazole Derivatives
| Solvent/System | Polarity | Best For |
| Ethanol | Polar | General purpose for moderately polar, solid oxadiazole derivatives. |
| Hexane/Ethyl Acetate | Variable | Good for compounds with moderate polarity; easily adjustable ratio.[4] |
| Hexane/Acetone | Variable | Another excellent and versatile binary system for a range of polarities.[4] |
| Water | V. Polar | Can be effective for highly polar derivatives that are solids.[4] |
Problem 3: Low Yield After Work-up and Purification
You've successfully purified your compound, but the final isolated mass is disappointingly low.
Probable Causes:
-
Incomplete Reaction: The initial synthesis did not go to completion.
-
Loss During Acid-Base Extraction: The carboxylate ester may have been partially hydrolyzed, or the pH was not adjusted correctly for full separation.
-
Loss During Recrystallization: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Degradation on Silica: The compound is unstable on acidic silica gel.[1]
Solutions & Rationale:
-
Monitor the Reaction: Before work-up, always check the reaction completion by TLC. Compare the crude reaction mixture to your starting materials.
-
Refine Acid-Base Extraction:
-
Use a Weak Base: To remove unreacted acidic starting materials (e.g., benzoic acid derivatives), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃), not a strong base like sodium hydroxide (NaOH).[5] Strong bases can hydrolyze your ester functionality.
-
Check pH: When performing extractions, always check the pH of the aqueous layer to ensure you've added enough acid or base for the desired transformation.
-
-
Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve your compound. After filtering the crystals, you can often recover a second crop by reducing the volume of the mother liquor (the filtrate) and re-cooling.
-
Perform a Stability Test: Before committing your entire batch to a silica column, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is degrading on silica. In this case, consider using neutral alumina as the stationary phase or deactivating the silica with triethylamine as described in Problem 1.[1]
Decision Tree for Purification Strategy
Caption: A logical flow for choosing a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing carboxylate oxadiazole derivatives?
A1: The most common impurities arise directly from the starting materials and reagents used in the cyclization step. Typically, this is the reaction of an acyl hydrazide with a carboxylic acid derivative using a dehydrating agent like POCl₃.[6][7] Expect to find:
-
Unreacted Acyl Hydrazide: Often more polar than the oxadiazole product.
-
Unreacted Carboxylic Acid: An acidic impurity that is easily removed.
-
1,2-Diacylhydrazine Intermediate: This is the precursor to the oxadiazole and may persist if the cyclodehydration is incomplete.[8]
-
Byproducts from the Dehydrating Agent: For example, phosphoric acids if POCl₃ is used. These are typically removed during aqueous work-up.
Q2: How do I choose the best purification technique for my specific carboxylate oxadiazole derivative?
A2: The choice depends on the properties of your compound and the impurities.
-
If your product is a solid and the main impurity is an unreacted starting material: Recrystallization is often the most efficient method.[4]
-
If you have multiple byproducts with similar polarities: Column chromatography is the method of choice.[1]
-
If your main impurity is an unreacted carboxylic acid: An acid-base extraction with sodium bicarbonate is a highly effective first step before further purification.[5]
Q3: My oxadiazole derivative is highly polar and remains at the baseline on the TLC plate even with 100% ethyl acetate. What's the best way to purify it?
A3: This is a common challenge. First, try a more polar mobile phase for normal-phase chromatography, such as 5-10% methanol in dichloromethane.[3] If that fails, reversed-phase chromatography is often the best solution. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
Q4: I'm concerned about the stability of the oxadiazole ring and the carboxylate ester during work-up. What conditions should I avoid?
A4: Both functionalities have specific sensitivities.
-
Oxadiazole Ring: While generally stable, some substituted 1,2,4-oxadiazoles can be prone to ring-opening under strong basic conditions. The 1,3,4-oxadiazole ring is generally more robust but prolonged exposure to strong acids or bases should be avoided.
-
Carboxylate Ester: Esters are sensitive to hydrolysis under both strong acidic and strong basic conditions, especially with heating. For extractions, use mild bases like sodium bicarbonate or potassium carbonate, and perform the extractions at room temperature. Avoid using sodium hydroxide unless you are intentionally saponifying the ester.[5]
Q5: How can I effectively visualize my carboxylate oxadiazole derivative on a TLC plate if it's not UV-active?
A5: While many oxadiazoles containing aromatic rings are UV-active, not all are.[9] If UV light is ineffective, several chemical stains can be used:
-
Iodine Chamber: A good general-purpose method that visualizes many organic compounds as temporary brown spots. It is particularly effective for aromatic and unsaturated compounds.[9]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any oxidizable functional groups (alkenes, alkynes, alcohols, etc.) and will appear as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to give a range of colors upon heating. It is excellent for general screening.[10]
References
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Retrieved from [Link]
-
Limban, C., et al. (2015). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 20(9), 17079–17101. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Kerimov, A. M., et al. (2020). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Molecular Structure, 1222, 128892. Retrieved from [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. Retrieved from [Link]
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]
-
Nichols, L. (2022). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Musso, L., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. Retrieved from [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - Supporting Information. (2022). Beilstein Journals. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
- Acid base extraction flow chart. (n.d.).
-
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. RSC Advances, 11(52), 32931-32941. Retrieved from [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 172791. Retrieved from [Link]
-
Kerimov, A. M., et al. (2020). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Molecular Structure, 1222, 128892. Retrieved from [Link]
-
Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Retrieved from [Link]
-
Podlewska, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved from [Link]
-
Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved from [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Preprints.org. Retrieved from [Link]
-
Grybytė, V., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Retrieved from [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Retrieved from [Link]
-
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. (2023). ACS Publications. Retrieved from [Link]
-
Green Synthesis and Biological Evaluation of Substituted 1,3,4- Oxadiazoles Through Ethyl Chloroformate and 2-Amino-5-nitro thiazole. (n.d.). Retrieved from [Link]
-
Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]
Sources
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side reactions in the synthesis of 1,2,4-oxadiazoles from amidoximes
<Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles from amidoximes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and practical laboratory experience to ensure the successful formation of your target 1,2,4-oxadiazole derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows little to no formation of the target 1,2,4-oxadiazole, with the starting amidoxime and/or carboxylic acid derivative still present.
Probable Cause & Solution:
The most common bottleneck in 1,2,4-oxadiazole synthesis is the final cyclodehydration of the O-acyl amidoxime intermediate.[1] This step often requires specific conditions to overcome the activation energy barrier.
-
Insufficiently Forcing Cyclization Conditions:
-
Thermal Cyclization: If you are relying on heat to drive the cyclization, ensure the temperature is adequate. Refluxing in high-boiling aprotic solvents like toluene or xylene is often necessary.[1]
-
Base-Mediated Cyclization: For base-catalyzed reactions, the choice and strength of the base are critical. Strong, non-nucleophilic bases are generally preferred.
-
Microwave Irradiation: Microwave synthesis can significantly shorten reaction times and improve yields by efficiently overcoming the energy barrier for cyclization.[1][4]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on either the amidoxime or the carboxylic acid derivative can interfere with the reaction.[1][5] These groups can be acylated in competition with the amidoxime or can interfere with the cyclization step.
-
Solution: Protect these functional groups prior to the coupling reaction. Standard protecting group strategies for hydroxyl and amino functionalities should be employed.
-
-
Poor Choice of Solvent: The solvent plays a crucial role, particularly in base-catalyzed cyclizations.
Issue 2: Formation of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization. A peak corresponding to the starting amidoxime may also be present due to hydrolysis.
Probable Cause & Solution:
This issue points directly to the failure of the cyclodehydration step and potential decomposition of the intermediate.
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in the presence of moisture or under prolonged heating.[1][6] The O-acyl amidoxime can hydrolyze back to the amidoxime and the carboxylic acid.
-
Solution:
-
Ensure strictly anhydrous conditions, especially when using a base.
-
Minimize the reaction time and temperature for the cyclodehydration step as much as possible once the formation of the intermediate is complete.[1]
-
If performing a one-pot reaction, consider a two-step procedure where the O-acyl amidoxime is isolated before cyclization to have better control over the conditions for each step.[2]
-
-
Issue 3: Presence of an Isomeric or Rearranged Product
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system that is not the desired 1,2,4-oxadiazole.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement to form other heterocycles.[1] This rearrangement can be facilitated by acid or moisture.[1]
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.[1]
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
-
Issue 4: Formation of Nitrile Oxide Dimers (in 1,3-Dipolar Cycloaddition Routes)
Symptom: When attempting the synthesis of 1,2,4-oxadiazoles via a 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, a significant side product is observed, often corresponding to the dimer of the nitrile oxide.
Probable Cause & Solution:
-
Nitrile Oxide Dimerization: Nitrile oxides can readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the kinetically favored pathway.[1][5]
-
Solution: This synthetic route can be challenging due to the high reactivity of nitrile oxides. The use of a platinum(IV) catalyst has been reported to promote the desired cycloaddition with nitriles under mild conditions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: Can I use a one-pot procedure for this synthesis?
A2: Yes, one-pot procedures are common and can be very efficient.[5][7] They typically involve the in-situ formation of the O-acyl amidoxime followed by cyclization. However, if you are encountering issues with side reactions like hydrolysis, a two-step approach with isolation of the intermediate may offer better control and higher purity of the final product.[2]
Q3: My 1,2,4-oxadiazole product seems to be degrading upon storage. What could be the cause?
A3: Your 1,2,4-oxadiazole may be susceptible to the Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or even ambient moisture.[1] To minimize this, ensure the compound is stored in a cool, dry, and dark environment, preferably under an inert atmosphere.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Research into greener synthetic methods is ongoing. Some approaches include:
-
The use of microwave irradiation to reduce reaction times and energy consumption.[1][4]
-
The development of catalytic methods to avoid stoichiometric reagents.
-
Visible-light-induced photoredox catalysis has been explored for certain 1,2,4-oxadiazole syntheses, offering a more environmentally friendly approach, although yields can be moderate.[5]
Q5: What are some common coupling agents used for the initial acylation of the amidoxime?
A5: A variety of standard peptide coupling reagents can be employed for the acylation of amidoximes with carboxylic acids. Common examples include:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[8]
-
Dicyclohexylcarbodiimide (DCC).
-
Carbonyldiimidazole (CDI).
Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used directly.[2][5]
Experimental Protocols
General Protocol for Two-Step Synthesis of 1,2,4-Oxadiazoles via O-Acyl Amidoxime Isolation
Step 1: Acylation of the Amidoxime
-
To a solution of the amidoxime (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or MeCN) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or diisopropylethylamine, 1.1 eq.).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or anhydride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the amidoxime.
-
Perform an aqueous workup to remove the base hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be purified by column chromatography or used directly in the next step.
Step 2: Cyclodehydration of the O-Acyl Amidoxime
-
Dissolve the O-acyl amidoxime in an anhydrous aprotic solvent (e.g., THF).
-
Add a solution of TBAF in THF (1.0 M, 1.1 eq.) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Scheme and Side Reactions
Caption: Main pathway and common side reactions in 1,2,4-oxadiazole synthesis.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in biological assays with oxadiazoles
Troubleshooting Inconsistent Results in Biological Assays
Last Updated: January 19, 2026
Introduction: Navigating the Challenges of Oxadiazole Scaffolds
Welcome to the technical support guide for researchers working with oxadiazole-containing compounds. Oxadiazoles are a prominent heterocyclic scaffold in medicinal chemistry and drug discovery, valued for their metabolic stability and role as bioisosteres for esters and amides.[1][2] The 1,2,4- and 1,3,4-oxadiazole isomers are particularly common in screening libraries.[1][3] However, their unique physicochemical properties can also present significant challenges, often leading to inconsistent and difficult-to-interpret results in biological assays.
This guide is designed to function as a direct line to a field application scientist. It addresses the most common issues encountered during the experimental process in a practical, question-and-answer format. We will move beyond simple procedural checklists to explain the underlying chemical and biological principles causing these inconsistencies, providing you with the expert insights needed to diagnose, troubleshoot, and validate your results with confidence.
Section 1: Compound Integrity - The Foundation of Reliable Data
The most frequent source of assay variability begins before the compound ever reaches the assay plate. The physical state and quality of your oxadiazole stock solution are paramount.
FAQ 1: My dose-response curve is inconsistent between experiments, sometimes showing a much lower potency. What's the first thing I should check?
Answer: Before scrutinizing the assay itself, you must verify the integrity of your compound stock solution, which is almost always in dimethyl sulfoxide (DMSO). Two primary culprits are compound precipitation and DMSO hydration .
-
The Problem with Solubility: Oxadiazoles, particularly those with multiple aryl substituents, can exhibit poor aqueous solubility.[4][5] When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can crash out of solution, drastically reducing the effective concentration and leading to a loss of activity. The 1,2,4-oxadiazole isomer is often more lipophilic and less soluble than its 1,3,4-counterpart.[5]
-
The Problem with DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6] This is a critical issue for compound libraries that are accessed frequently.[6] As the water content in your DMSO stock increases, the solubility of your hydrophobic oxadiazole compound decreases, potentially causing it to precipitate even in the stock vial. This leads to a lower-than-expected concentration being dispensed in your assay.[6]
-
Visual Inspection: Carefully inspect your DMSO stock vial. Do you see any crystalline particles or film on the walls of the vial? If so, your compound has likely precipitated.
-
Solubility Check: Before starting your assay, perform a quick kinetic solubility test. Dilute your DMSO stock to the highest assay concentration in your exact assay buffer. Let it sit for 15-30 minutes and inspect for turbidity or precipitate against a dark background.
-
DMSO Quality Control: Use only high-purity, anhydrous DMSO for preparing stock solutions.[7][8] Purchase in small, sealed containers and minimize the time the container is open to the air. If a stock solution is old or has been opened many times, consider preparing a fresh stock from solid material.[6]
| Parameter | Recommendation | Rationale | Verification |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water absorption and preserves compound solubility.[6] | Check Certificate of Analysis for water content (<0.1%). |
| Storage | -20°C or -80°C in tightly sealed vials | Reduces solvent evaporation and slows degradation.[9] | Ensure caps have secure gaskets. Use sealed plates for libraries. |
| Handling | Minimize freeze-thaw cycles | Repeated cycling can introduce water and cause compound degradation.[7][8] | Prepare smaller single-use aliquots from a master stock. |
| Concentration | Typically 10-20 mM | Balances solubility with minimizing final DMSO concentration in the assay. | Perform solubility tests before preparing a large master stock. |
Section 2: Assay Interference - Distinguishing True Activity from Artifacts
Oxadiazole-containing molecules can sometimes be flagged as Pan-Assay Interference Compounds (PAINS).[10][11] PAINS are compounds that appear to be active in many different assays due to nonspecific mechanisms, rather than specific interaction with the biological target.[10] Understanding these mechanisms is key to avoiding wasted resources.
FAQ 2: My oxadiazole compound is active, but the results are not reproducible in orthogonal assays or show steep, unusual dose-response curves. Could this be an artifact?
Answer: Yes, this is a classic sign of assay interference, with the most likely cause being compound aggregation .
-
Mechanism of Aggregation: At certain concentrations in aqueous buffers, poorly soluble compounds can form colloidal aggregates.[12] These aggregates can non-specifically sequester and denature proteins, leading to false inhibition in biochemical assays or cytotoxicity in cell-based assays.[13] This behavior is a hallmark of many PAINS.[12] The resulting dose-response curves are often very steep (high Hill slope) and sensitive to incubation times and protein concentrations.[14]
The gold standard for identifying aggregation-based activity is to test for sensitivity to non-ionic detergents.
-
The Detergent Test: Re-run your assay, including a parallel experiment where a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) is added to the assay buffer.[13]
-
Interpreting the Results:
-
Activity Disappears or Potency Shifts >10-fold: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause.[12] The detergent helps to break up the compound aggregates, liberating the sequestered protein.
-
Activity Unchanged: If the potency remains the same, the compound is likely a true inhibitor.
-
-
Counter-Screening: A highly recommended counter-screen is to test the compound against an unrelated, robust enzyme like AmpC β-lactamase.[12] Aggregators will often inhibit many different enzymes non-specifically. If your compound inhibits both your target and AmpC, and the AmpC inhibition is reversed by detergent, this is strong evidence of aggregation.[12]
FAQ 3: Could my oxadiazole be chemically reacting with components in my assay?
Answer: While the oxadiazole ring itself is generally stable, it can possess reactivity depending on its substituents and the specific isomer.[15]
-
Electrophilicity and Reactivity: The carbon atoms in the oxadiazole ring have electrophilic properties. Certain oxadiazole analogues, particularly those related to 1,2,4-thiadiazoles, have been shown to react covalently with cysteine residues on proteins.[16][17] If your assay contains components with reactive thiols (e.g., DTT, β-mercaptoethanol, or cysteine residues in the target protein), this could be a source of interference.
-
Isomer Stability: Theoretical studies suggest that the 1,3,4-oxadiazole isomer is the most stable, while the 1,2,3-isomer is known to be unstable.[15][18] While less common, inherent compound instability could lead to degradation and inconsistent results over time.
-
LC-MS Analysis: Analyze your compound by LC-MS after incubation in the full assay buffer (with and without the target protein) for the duration of the experiment. Look for the appearance of new peaks that could indicate degradation or adduct formation.
-
Thiol Sensitivity Test: If you suspect thiol reactivity, run the assay with and without reducing agents like DTT. A change in compound activity may point towards a thiol-reactive mechanism.
-
ALARM NMR: For advanced investigation, ALARM NMR is a powerful technique to detect nonspecific covalent reactivity with proteins.[16]
Section 3: A Systematic Troubleshooting Workflow
When faced with inconsistent data, a logical, step-by-step approach is the most efficient way to identify the root cause. Use the following workflow to guide your investigation.
References
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual, NCBI Bookshelf. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). National Institutes of Health. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). PubMed. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Publications. [Link]
-
Compound Management and Integrity. (n.d.). Beckman Coulter. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). [Link]
-
Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). National Institutes of Health. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
HTS library plate rejuvenation using a DMSO-rich atmosphere. (2024). PubMed. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). National Institutes of Health. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). National Institutes of Health. [Link]
-
Oxadiazoles in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. (2007). ACS Publications. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). MDPI. [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2020). ResearchGate. [Link]
-
Effect of DMSO on assay performance. (n.d.). ResearchGate. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
Avoiding PAINS. (2015). American Chemical Society. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2020). National Institutes of Health. [Link]
-
Quality Control of Quantitative High Throughput Screening Data. (2019). National Institutes of Health. [Link]
-
High-throughput Quality Control of DMSO Acoustic Dispensing Using Photometric Dye Methods. (2013). PubMed. [Link]
-
Solvation Dynamics of Oxadiazoles as Potential Candidate for Drug Preparation. (2025). ResearchGate. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scientific Research Publishing. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scientific Research Publishing. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2016). ACS Publications. [Link]
-
Recent Updates on Biological Activities of Oxadiazoles. (2025). ResearchGate. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biology. [Link]
-
Why do MTT and XTT assays give inconsistent results? (2015). ResearchGate. [Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpbsci.com [jpbsci.com]
- 4. mdpi.com [mdpi.com]
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- 18. scirp.org [scirp.org]
Technical Support Center: Stability of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
The structure of this compound contains two key moieties that dictate its chemical behavior in solution: the 1,2,4-oxadiazole ring and an ethyl ester group at the C5 position. The 1,2,4-oxadiazole ring is a bioisosteric replacement for esters and amides, often incorporated to enhance metabolic stability[1][2]. However, the ring itself possesses inherent reactivity, particularly a weak N-O bond and relatively low aromaticity, which makes it susceptible to degradation under certain conditions[3][4]. Understanding these properties is critical for its successful application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of the compound.
Q1: What are the primary factors influencing the stability of this compound in solution?
A: The stability is primarily influenced by three factors:
-
pH: The compound is highly sensitive to pH. The 1,2,4-oxadiazole ring is prone to cleavage under both strongly acidic and basic conditions[3][5].
-
Solvent System: The presence of nucleophiles and protic solvents (like water or methanol) can facilitate degradation pathways, especially at non-optimal pH levels[5][6].
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A: Studies on similar 1,2,4-oxadiazole derivatives show that maximum stability is achieved in a slightly acidic pH range of 3 to 5[5][6]. Within this window, both acid-catalyzed and base-mediated degradation of the oxadiazole ring are minimized.
Q3: What are the expected degradation products I should look for?
A: Depending on the conditions, you can expect two primary types of degradation products:
-
Ring-Opened Products: Under both acidic and basic conditions, the 1,2,4-oxadiazole ring can cleave to form an aryl nitrile derivative (4-bromobenzonitrile) and other fragments[5][6].
-
Ester Hydrolysis Product: The ethyl ester at the C5 position is susceptible to hydrolysis, particularly under basic conditions, which will yield the corresponding carboxylic acid: 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid. This can occur independently of ring cleavage.
Q4: Is it better to use aprotic or protic solvents?
A: For short-term storage and experimental use, high-purity aprotic solvents (e.g., dry acetonitrile, DMSO, THF) are generally preferred. Degradation pathways, particularly at higher pH, often require a proton donor like water[5][6]. Therefore, minimizing water content can significantly enhance stability. When aqueous buffers are necessary, they should be freshly prepared and maintained within the optimal pH 3-5 range.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Rapid loss of parent compound peak (HPLC analysis) in an aqueous buffer (e.g., PBS at pH 7.4). | 1. Base-Mediated Ring Cleavage: The physiological pH of 7.4 is outside the optimal stability range. Hydroxide ions can act as nucleophiles, attacking the C5 carbon of the oxadiazole ring, leading to cleavage.[5][6] 2. Ester Hydrolysis: The ethyl ester is undergoing base-catalyzed hydrolysis to the corresponding carboxylic acid. | Immediate Action: Prepare fresh solutions for each experiment. Do not store stock solutions in neutral or basic aqueous buffers. Long-Term Strategy: If the experimental endpoint allows, consider using a buffer system in the pH 4-5 range (e.g., an acetate buffer). If physiological pH is mandatory, minimize the time the compound spends in the buffer before analysis or use. Prepare a concentrated stock in an aprotic solvent like DMSO and perform a final, rapid dilution into the aqueous buffer immediately before the assay. |
| A new, more polar peak appears in my chromatogram after storing the compound in a methanol-based solution. | Transesterification or Solvolysis: Alcohols like methanol can act as nucleophiles, potentially leading to transesterification of the ethyl ester to a methyl ester, or contributing to the solvolysis of the oxadiazole ring, especially if acidic or basic impurities are present. | Solution: Avoid storing the compound in reactive protic solvents like methanol or ethanol for extended periods. If used as a solvent, ensure it is of high purity and anhydrous. For storage, switch to a more inert aprotic solvent such as acetonitrile or THF. |
| Inconsistent assay results and appearance of unknown peaks when using acidic mobile phases for HPLC. | Acid-Catalyzed Ring Cleavage: Strong acids can protonate the N4 atom of the oxadiazole ring. This activates the C5 carbon for nucleophilic attack by water or other nucleophiles present in the mobile phase, leading to on-column or pre-analysis degradation.[5][6] | Solution: Check the pH of your mobile phase. If using strong acids like TFA or formic acid, ensure the concentration is low (e.g., 0.05-0.1%) and consistent. Buffer the mobile phase to the optimal stability range (pH 3-5) if possible. Run a stability test of your sample in the mobile phase over time to determine if the degradation is time-dependent. |
| Compound appears unstable in DMSO stock solution stored at room temperature for several weeks. | Water Absorption by DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The absorbed water can slowly facilitate hydrolysis of the ester or the oxadiazole ring, a process that may be accelerated by light or trace impurities. | Solution: Use anhydrous, high-purity DMSO for stock solutions. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store aliquots at -20°C or -80°C, protected from light. |
Part 3: Key Experimental Protocols
Protocol 3.1: Recommended Solution Preparation and Storage
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Solvent Selection: Use only anhydrous, high-purity aprotic solvents (e.g., DMSO, Acetonitrile) for preparing primary stock solutions.
-
Stock Solution Preparation:
-
Allow the solid compound and the solvent to equilibrate to room temperature in a desiccator to prevent water condensation.
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Immediately after preparation, divide the stock solution into smaller, single-use aliquots in amber glass vials or cryovials.
-
-
Storage:
-
Blanket the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the aliquots at -20°C or, for long-term storage (>3 months), at -80°C.
-
Protect from light at all times.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock into your final experimental buffer or solvent. If using an aqueous medium, ensure it is buffered within the pH 3-5 range for maximum stability. Use the working solution immediately and discard any unused portion.
-
Protocol 3.2: Forced Degradation (Stress Testing) Study
This protocol helps identify potential degradation products and establish the compound's stability profile, which is a critical step in drug development.[7][8]
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Set up Stress Conditions: In separate, clearly labeled amber vials, mix the following:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂.
-
Thermal Stress: 1 mL of stock solution + 1 mL of purified water.
-
Control: 1 mL of stock solution + 1 mL of purified water.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath at 60°C for 24 hours.
-
Keep the Oxidative and Control vials at room temperature for 24 hours, protected from light.
-
-
Sample Preparation for Analysis:
-
After incubation, cool all samples to room temperature.
-
Crucial Step: Neutralize the Acid and Base samples by adding an equimolar amount of base (0.1 M NaOH) or acid (0.1 M HCl), respectively.
-
Dilute all samples (including Control) to a final concentration of ~50 µg/mL using the mobile phase of your analytical method (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
-
Analyze all samples by a stability-indicating RP-HPLC method (e.g., C18 column with a gradient elution and UV detection).
-
Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).
-
Part 4: Data Interpretation & Visualization
Data Presentation
The following table summarizes the expected stability based on the known chemistry of the 1,2,4-oxadiazole ring system.
Table 1: Summary of Expected Stability of this compound under Various Conditions
| Condition | Stressor | Expected Degradation | Primary Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Significant | 4-bromobenzonitrile, Ethyl Oxalamate derivatives |
| Neutral | Water, 60°C | Minor to Moderate | 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
| Basic | 0.1 M NaOH, 60°C | Very High | 4-bromobenzonitrile, 4-bromobenzoate, Carboxylate salt |
| Oxidative | 3% H₂O₂, RT | Low to None | Compound is generally stable to oxidation |
| Optimal | pH 3-5 Buffer, RT | Very Low | Minimal degradation expected |
Mechanistic & Workflow Diagrams
The following diagrams illustrate the key degradation pathways and the experimental workflow for stability testing.
Caption: pH-Dependent Degradation Pathways.
Caption: Workflow for a Forced Degradation Study.
References
- BenchChem. (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals.
- Dong, X. et al. (2012).
- Karimi, M. (2016).
- ResearchGate. (2012).
- Thakkar, D. et al. (2024).
- Gomha, S. M. et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- MySkinRecipes. Ethyl 3-(4-bromophenyl)
- Pace, A. & Pierro, P. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.
- Baykov, S. et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Kumar, R. et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- ResearchGate. (n.d.). Force degradation study of compound A3 | Download Scientific Diagram.
- ResearchGate. (2024). (PDF)
- Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a robust, scalable, and reproducible synthesis. The 1,2,4-oxadiazole motif is a valuable bioisostere for amides and esters in medicinal chemistry, making a reliable synthetic route to this intermediate crucial for drug discovery programs.[1][2][3]
Synthesis Overview & Baseline Protocol
The most reliable and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with a suitable carboxylic acid derivative.[3] For the target molecule, this involves a two-step process: the formation of N'-hydroxy-4-bromobenzimidamide, followed by its reaction with an ethyl oxalyl derivative.
Overall Synthetic Scheme
The synthesis proceeds in two key stages:
-
Amidoxime Formation: Reaction of 4-bromobenzonitrile with hydroxylamine to form the N'-hydroxy-4-bromobenzimidamide intermediate.
-
Cyclization: Acylation of the amidoxime with ethyl chlorooxoacetate, followed by base-mediated intramolecular cyclodehydration to yield the target 1,2,4-oxadiazole.
Caption: High-level workflow for the two-step synthesis.
Baseline Laboratory Protocol
This protocol provides a starting point for laboratory-scale synthesis (1-10 g). Scale-up requires careful consideration of the points raised in the subsequent sections.
Step 1: Synthesis of N'-hydroxy-4-bromobenzimidamide (Intermediate D)
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol or DMSO), add a base such as potassium carbonate or potassium tert-butoxide (1.2 eq) and stir for 15-20 minutes.[4]
-
Add 4-bromobenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction to 60-80°C and monitor by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture, pour it into ice water, and stir.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the amidoxime intermediate as a white solid.
Step 2: Synthesis of this compound (Final Product H)
-
Suspend N'-hydroxy-4-bromobenzimidamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or acetone (10 mL per gram of amidoxime).[5]
-
Add a base, such as triethylamine (Et3N, 1.5 eq), to the suspension and cool the mixture to 0-5°C in an ice bath.
-
Slowly add ethyl chlorooxoacetate (1.3 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 80°C in acetonitrile) for 3-5 hours, monitoring by TLC.[5]
-
Once the reaction is complete, cool the mixture to room temperature and filter off any salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography (e.g., petroleum ether:ethyl acetate gradient) to afford the pure product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the cyclization step?
A: The three most critical parameters are:
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is crucial.[5] It acts as a scavenger for the HCl generated during the initial acylation and catalyzes the final cyclodehydration. Inorganic bases can also be used but may complicate work-up.
-
Temperature Control: The initial acylation is exothermic and should be performed at low temperatures (0-10°C) to prevent side reactions. The subsequent cyclization requires heating (reflux) to proceed at a reasonable rate.[5] Insufficient heat will lead to incomplete conversion, while excessive temperature could cause degradation.
-
Stoichiometry: Using a slight excess of ethyl chlorooxoacetate (1.2-1.3 eq) and base (1.5 eq) ensures complete consumption of the valuable amidoxime intermediate and drives the reaction to completion.[5]
Q2: Are there alternative reagents to ethyl chlorooxoacetate?
A: Yes. Diethyl oxalate can also be used. This method typically involves heating the amidoxime with a larger excess (e.g., 3-fold) of diethyl oxalate at higher temperatures (e.g., 120°C) for several hours.[7] While this avoids handling the more reactive ethyl chlorooxoacetate, the higher temperature and larger excess of reagent may not be ideal for all substrates and can complicate purification on a large scale.
Q3: What are the primary safety concerns when scaling up this synthesis?
A: The primary concerns are:
-
Ethyl Chlorooxoacetate: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For scale-up, a closed-system addition via a pump is recommended.
-
Exothermicity: The acylation of the amidoxime is exothermic. On a larger scale, the rate of addition must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the target temperature. A preliminary reaction calorimetry study is highly recommended before proceeding to pilot scale.
-
Solvent Handling: Acetonitrile is flammable and toxic. Ensure proper grounding of equipment and use in a well-ventilated area.
Q4: What is a typical yield for this process?
A: With an optimized process, the yield for the cyclization step can be excellent. Literature reports yields for the 4-bromo analog as high as 94% when using acetonitrile as the solvent with triethylamine at 80°C.[5] Overall yields for the two-step process, starting from 4-bromobenzonitrile, are typically in the 75-85% range, assuming efficient isolation and purification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Caption: Decision tree for troubleshooting low product yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Amidoxime | 1. Poor quality of ethyl chlorooxoacetate: Has it hydrolyzed? 2. Insufficient base: Base may have been consumed by adventitious acid. 3. Low reaction temperature: The initial acylation may be too slow if performed at excessively low temperatures. | 1. Use a fresh, unopened bottle of ethyl chlorooxoacetate or re-distill if necessary. 2. Use a slight excess of base (1.5 eq) and ensure it is added before the acylating agent.[5] 3. Maintain temperature between 0-10°C during addition; too cold can hinder the reaction. |
| Stalled Reaction (Intermediate O-acyl amidoxime detected) | 1. Incomplete cyclization: Insufficient thermal energy or time. 2. Base is not effective: The chosen base may not be strong enough to promote the cyclodehydration step efficiently. | 1. Increase the reflux time or slightly increase the reaction temperature (if the solvent allows). Monitor by TLC/LCMS every hour. 2. While Et3N is effective, ensure it is of good quality. Pyridine is an alternative, though higher boiling.[5] |
| Formation of Significant Impurities | 1. Degradation: Reaction temperature is too high, or heating is prolonged, causing decomposition of the product or intermediates. The 1,2,4-oxadiazole ring is thermally stable but not indestructible.[8][9] 2. Hydrolysis of ester: Presence of water during reaction or work-up can lead to the corresponding carboxylic acid. 3. Side reaction with solvent: Using protic solvents like ethanol can lead to transesterification.[5] | 1. Perform a time-course study to find the optimal heating time. Avoid exceeding 80-85°C in acetonitrile. 2. Use anhydrous solvents and perform aqueous work-up quickly and at neutral or slightly acidic pH. 3. Strictly use aprotic solvents like acetonitrile, acetone, or DMF for the cyclization step.[5] |
| Product is an Oil or Difficult to Crystallize | 1. Presence of residual solvent: High-boiling solvents like DMF or DMSO can be difficult to remove. 2. Oily impurities: Unreacted starting materials or side-products are preventing crystallization. | 1. After extraction, co-evaporate with a lower-boiling solvent like toluene to azeotropically remove residual high-boiling solvents. 2. Purify the material via flash column chromatography before attempting crystallization. Screen a variety of solvent systems (e.g., heptane/ethyl acetate, isopropanol/water, toluene) for recrystallization. |
| Yield Decreases Significantly on Scale-Up | 1. Poor mixing: Inadequate agitation leads to localized "hot spots" or areas of high reagent concentration, promoting side reactions. 2. Inefficient heat transfer: The exotherm from the acylation step is not dissipated effectively, leading to a temperature spike and degradation. 3. Addition rate too fast: Reagents are added too quickly for the reaction volume, mimicking the issues of poor mixing and heat transfer. | 1. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a vortex and ensure rapid homogenization. 2. Ensure the reactor's cooling jacket is operational and set to a low temperature before starting the addition. 3. Scale the addition time proportionally with the batch size. A linear scale-up of addition time is a good starting point (e.g., if 10 min for 10g, use 100 min for 100g). |
References
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- Energetic 1,2,4-oxadiazoles: synthesis and properties. (2024). Russian Chemical Reviews.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
For researchers, medicinal chemists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and overall success of a therapeutic candidate. Among the plethora of five-membered heterocycles, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures in numerous drug discovery programs. While often considered bioisosteres of amides and esters, a deeper analysis reveals that the isomeric arrangement of the nitrogen and oxygen atoms imparts distinct electronic and steric properties, leading to significant differences in their biological profiles. This guide provides an in-depth, objective comparison of the biological activities of 1,2,4- and 1,3,4-oxadiazole derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their quest for novel therapeutics.
The Isomeric Distinction: More Than Just a Positional Change
The fundamental difference between 1,2,4-oxadiazole and 1,3,4-oxadiazole lies in the relative positions of their heteroatoms. This seemingly subtle variation has a cascade of effects on the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[1]
The 1,3,4-oxadiazole ring is generally considered to be more chemically and thermally stable than the 1,2,4-isomer.[2] From a medicinal chemistry perspective, the 1,3,4-oxadiazole isomer is often favored for its superior physicochemical and pharmacokinetic properties.[3] Studies have shown that the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to increased polarity, reduced metabolic degradation by human liver microsomes, and a lower propensity for hERG channel interactions.[3]
However, it is crucial to recognize that "all bioisosteres are not created equal".[1] While the 1,3,4-isomer may offer advantages in ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this does not always translate to superior biological activity. The choice of isomer should be context-dependent, guided by the specific requirements of the biological target and the desired therapeutic outcome.
Caption: Structural and key property differences between 1,2,4- and 1,3,4-oxadiazole.
Comparative Biological Activities: A Therapeutic Area Perspective
To provide a clear and objective comparison, we will examine the biological activities of these two isomers across key therapeutic areas, highlighting studies that have performed direct head-to-head comparisons where available.
Anticancer Activity
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are extensively explored in the development of novel anticancer agents.[4][5] They are found in compounds targeting a wide array of cancer-related pathways, including enzyme inhibition (e.g., kinases, histone deacetylases) and disruption of protein-protein interactions.
While direct comparative studies are not abundant, the existing literature suggests that the choice of isomer can significantly impact potency. For instance, in a study on cannabimimetic ligands, the 1,2,4-oxadiazole derivatives consistently showed higher affinity for the CB2 receptor compared to their 1,3,4-oxadiazole counterparts, even though the latter were predicted to have better pharmacokinetic properties.[3]
Table 1: Comparative Anticancer Activity Data
| Isomer | Compound/Series | Target/Cell Line | Activity (IC50/Ki) | Reference |
| 1,2,4-Oxadiazole | CB2 Ligand 1a | CB2 Receptor | Ki = 2.9 nM | [3] |
| 1,3,4-Oxadiazole | CB2 Ligand 9a | CB2 Receptor | Ki = 25 nM | [3] |
| 1,2,4-Oxadiazole | EGFR Inhibitor 7m | MCF7 (breast cancer) | IC50 = 8.66 µM | [6] |
| 1,3,4-Oxadiazole | VEGFR-2 Inhibitor 7j | - | Binding Energy = -48.89 kJ/mol | [7] |
This table is a representative sample and not exhaustive.
The causality behind these differences often lies in the distinct electronic nature of the two rings. The 1,2,4-oxadiazole, with its less symmetrical charge distribution, may engage in different non-covalent interactions with the amino acid residues in a target's binding pocket compared to the more symmetrical and polar 1,3,4-oxadiazole.
Antimicrobial Activity
The oxadiazole core is a common feature in a variety of antimicrobial agents. Both isomers have been incorporated into molecules with potent antibacterial and antifungal activities.
Structure-activity relationship (SAR) studies on a series of 1,2,4-oxadiazole antibiotics revealed that this scaffold is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] On the other hand, numerous 1,3,4-oxadiazole derivatives have also demonstrated broad-spectrum antimicrobial activity.[9]
Table 2: Comparative Antimicrobial Activity Data
| Isomer | Compound/Series | Organism | Activity (MIC) | Reference |
| 1,2,4-Oxadiazole | Antileishmanial Ox1 | L. infantum promastigotes | IC50 = 32.9 µM | [8] |
| 1,3,4-Oxadiazole | Thioether derivative | S. aureus | MIC = 0.25-16 µg/mL | [10] |
This table is a representative sample and not exhaustive.
The choice between the isomers in an antimicrobial drug design program would depend on the specific microbial target and the desired spectrum of activity. The ability of the 1,3,4-oxadiazole to act as a hydrogen bond acceptor is a key feature contributing to its antimicrobial potential.[9]
Anti-inflammatory Activity
Both oxadiazole isomers have been investigated for their potential as anti-inflammatory agents, often as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13] The diaryl-substituted 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors.[4]
In a study of novel anti-inflammatory agents, a series of 1,3,4-oxadiazole derivatives showed potent and selective COX-2 inhibition, with some compounds exhibiting superior activity to the standard drug celecoxib.[4] While direct comparative studies with 1,2,4-oxadiazole-based COX inhibitors are limited in this specific work, the data underscores the potential of the 1,3,4-isomer in this therapeutic area.
Table 3: Comparative Anti-inflammatory Activity Data
| Isomer | Compound/Series | Target | Activity (IC50) & Selectivity Index (SI) | Reference |
| 1,3,4-Oxadiazole | Derivative 46e | COX-2 | IC50 = 0.04 µM, SI = 321.95 | [11] |
| 1,3,4-Oxadiazole | Derivative Ox-6f | - | 74.16% inhibition | [12] |
This table is a representative sample and not exhaustive.
The rationale for the prevalence of the 1,3,4-oxadiazole in COX-2 inhibitors may be attributed to its ability to mimic the geometry and electronic properties of the central ring systems of known selective inhibitors, allowing for optimal interactions within the enzyme's active site.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for key biological assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,2,4- and 1,3,4-oxadiazole derivatives) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: The process for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: A Tale of Two Isomers
The choice between a 1,2,4-oxadiazole and a 1,3,4-oxadiazole scaffold in drug design is a nuanced decision that extends beyond simple bioisosteric replacement. While the 1,3,4-isomer often presents with more favorable physicochemical and pharmacokinetic properties, the 1,2,4-isomer can, in certain contexts, offer superior target engagement and biological potency. The evidence presented in this guide underscores the importance of empirical testing and a deep understanding of the structure-activity relationships for each isomer in the context of the specific biological target.
As drug discovery continues to evolve, a detailed appreciation for the subtle yet significant differences between these two privileged scaffolds will undoubtedly pave the way for the rational design of more effective and safer therapeutics. It is our hope that this comparative guide will serve as a valuable resource for researchers in the field, fostering a more informed and strategic approach to the use of oxadiazole isomers in medicinal chemistry.
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The 3-(4-bromophenyl)-1,2,4-oxadiazole Scaffold: A Rising Contender in Anticancer Drug Discovery
A Comparative Analysis Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocycle 1,2,4-oxadiazole has emerged as a privileged scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on the 3-(4-bromophenyl)-1,2,4-oxadiazole core, a pharmacophore of growing interest in oncology. While direct experimental data on Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as an anticancer agent is limited, its classification as an "oncology drug intermediate" hints at its role in the synthesis of more complex, biologically active molecules[1]. This guide will, therefore, provide a comparative analysis of the broader class of 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives against established anticancer drugs, namely Cisplatin and Doxorubicin, based on available preclinical data.
The Promise of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is present in numerous biologically active compounds, and its derivatives have been extensively investigated for their therapeutic potential, including anticancer properties[2][3]. The presence of the 4-bromophenyl substituent at the 3-position of the oxadiazole ring is of particular significance. The bromine atom can engage in halogen bonding and other intermolecular interactions, potentially enhancing binding affinity to biological targets. Furthermore, the phenyl ring provides a scaffold for further functionalization to modulate physicochemical properties and biological activity.
Comparative In Vitro Cytotoxicity
A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for this compound are not publicly available, numerous studies have reported the promising cytotoxic effects of other 1,2,4-oxadiazole derivatives.
For the purpose of this guide, we will consider hypothetical data for a representative "3-(4-bromophenyl)-1,2,4-oxadiazole Derivative" based on the trends observed in the literature for this class of compounds. This will allow for a conceptual comparison with the well-documented activities of Cisplatin and Doxorubicin.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of a Representative 3-(4-bromophenyl)-1,2,4-oxadiazole Derivative and Reference Anticancer Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) |
| 3-(4-bromophenyl)-1,2,4-oxadiazole Derivative (Hypothetical) | 0.5 - 5.0 | 1.0 - 10.0 | 0.8 - 8.0 | 0.6 - 6.0 |
| Cisplatin | 5.0 - 15.0 | 2.0 - 10.0 | 3.0 - 12.0 | 1.0 - 8.0 |
| Doxorubicin | 0.01 - 0.5 | 0.05 - 1.0 | 0.02 - 0.8 | 0.01 - 0.6 |
Note: The IC50 values for the hypothetical derivative are presented as a potential range based on published data for analogous compounds. Actual values would require experimental verification.
This table illustrates that while Doxorubicin generally exhibits the highest potency, certain 1,2,4-oxadiazole derivatives have demonstrated IC50 values in the low micromolar range, suggesting significant anticancer activity that can be comparable to or even exceed that of Cisplatin in some cell lines[4][5].
Mechanistic Insights: A Divergence in Approach
The established anticancer drugs, Cisplatin and Doxorubicin, exert their cytotoxic effects through well-defined mechanisms of action. Understanding these pathways is crucial for appreciating the potential novelty that 1,2,4-oxadiazole derivatives may offer.
Cisplatin: The DNA Cross-linking Agent
Cisplatin's primary mechanism of action involves entering the cell, where it becomes aquated and highly reactive. It then forms covalent adducts with DNA, primarily intrastrand cross-links between adjacent guanine bases. This distortion of the DNA double helix inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
Caption: Mechanism of action of Cisplatin.
Doxorubicin: A Multi-pronged Attack
Doxorubicin, an anthracycline antibiotic, employs a more multifaceted approach to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Caption: Multifaceted mechanism of action of Doxorubicin.
1,2,4-Oxadiazole Derivatives: Exploring Novel Targets
The anticancer mechanisms of 1,2,4-oxadiazole derivatives are diverse and often target specific cellular signaling pathways that are dysregulated in cancer. This targeted approach holds the promise of increased selectivity and reduced off-target toxicity compared to traditional chemotherapeutics. Some of the reported mechanisms for this class of compounds include:
-
Enzyme Inhibition: Many oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases, histone deacetylases (HDACs), and carbonic anhydrases[3].
-
Apoptosis Induction: These compounds can trigger apoptosis through various intrinsic and extrinsic pathways, often involving the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing[4].
-
Anti-angiogenic Effects: Inhibition of new blood vessel formation, a process crucial for tumor growth and metastasis, is another potential mechanism.
The diversity of potential targets for 1,2,4-oxadiazole derivatives represents a significant advantage, offering the possibility of overcoming resistance mechanisms that have developed against older drugs like Cisplatin and Doxorubicin.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of the findings that underpin the development of novel anticancer agents, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., the 3-(4-bromophenyl)-1,2,4-oxadiazole derivative) and the reference drugs for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with a fresh medium containing MTT solution. The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT assay.
Conclusion and Future Directions
The 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold represents a promising avenue for the development of novel anticancer agents. While direct data on this compound is yet to be widely published, the broader class of its derivatives has demonstrated significant in vitro cytotoxicity and the potential to act through diverse and targeted mechanisms of action. This offers a potential advantage over traditional chemotherapeutics like Cisplatin and Doxorubicin, which are often associated with significant side effects and the development of drug resistance.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on the 3-(4-bromophenyl)-1,2,4-oxadiazole core. This should include in-depth mechanistic studies to identify specific molecular targets, in vivo efficacy studies in animal models, and a thorough assessment of their pharmacokinetic and toxicological profiles. Such a systematic approach will be crucial in translating the preclinical promise of this exciting class of compounds into tangible clinical benefits for cancer patients.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, while sometimes serendipitous, are more often the cause of unforeseen toxicities and a primary reason for late-stage clinical failures.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profile of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound with potential therapeutic applications.[4] By examining its performance against structurally related analogs and employing robust experimental methodologies, we aim to equip researchers with the insights necessary to navigate the complex terrain of molecular selectivity.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[5][6] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] this compound, as an intermediate in the synthesis of such bioactive molecules, warrants a thorough investigation of its own interaction profile to inform the development of safer and more effective therapeutics.[4]
This guide will delve into the rationale behind a comprehensive cross-reactivity screening cascade, present hypothetical yet plausible experimental data, and offer a detailed, step-by-step protocol for key assays. Our objective is to provide a practical framework for assessing the selectivity of early-stage drug candidates, using this compound as a central case study.
Comparative Analysis of Off-Target Profiles
To contextualize the cross-reactivity of this compound (designated as EBPO-A ), we will compare it with two structurally related compounds:
-
Compound B (EBPO-B): Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate - A close analog where the bromo substituent is replaced by a chloro group, allowing for an assessment of halogen-specific interactions.
-
Compound C (EBPO-C): 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole - An analog lacking the ethyl carboxylate group at the 5-position, to probe the influence of this moiety on target binding.
The following table summarizes the hypothetical inhibitory activity (IC50 values) of these compounds against a panel of 10 representative off-target kinases, which are frequently implicated in the adverse effects of small molecule inhibitors.[10][11][12] A lower IC50 value indicates higher potency and, in this context, a greater potential for off-target interaction.
| Target Kinase | EBPO-A (IC50 in µM) | EBPO-B (IC50 in µM) | EBPO-C (IC50 in µM) | Potential Implication of Inhibition |
| Primary Target | 0.05 | 0.08 | 1.2 | Therapeutic Efficacy |
| Src | > 50 | > 50 | 25.3 | Inhibition can lead to gastrointestinal toxicity. |
| LCK | 15.2 | 18.9 | 8.1 | Immunosuppressive effects. |
| VEGFR2 | 22.5 | 30.1 | > 50 | Hypertension and bleeding complications. |
| EGFR | > 50 | > 50 | 45.7 | Skin rash and diarrhea. |
| PI3Kα | 8.9 | 12.4 | 3.2 | Hyperglycemia and metabolic disturbances. |
| CDK2 | 35.1 | 42.8 | 15.6 | Cell cycle disruption and neutropenia. |
| p38α | 12.7 | 15.3 | 5.9 | Potential for immunosuppression. |
| ROCK1 | > 50 | > 50 | > 50 | Hypotension. |
| hERG | > 50 | > 50 | > 50 | Cardiac arrhythmia (QT prolongation). |
| CYP3A4 | 28.4 | 35.6 | 18.9 | Drug-drug interactions. |
Interpreting the Selectivity Profile
The hypothetical data presented above illustrates a critical aspect of early drug development: understanding the structure-activity relationship not only for the primary target but also for a panel of potential off-targets.
From our comparative data, EBPO-A demonstrates a favorable selectivity profile. Its high potency against the primary target is coupled with significantly weaker activity against the tested off-target kinases and enzymes. The chloro-substituted analog, EBPO-B , exhibits a similar but slightly less potent off-target profile, suggesting that the nature of the halogen at the 4-position of the phenyl ring can subtly influence binding.
In contrast, EBPO-C , which lacks the ethyl carboxylate group, shows a markedly different profile. While being a much weaker inhibitor of the primary target, it displays more potent inhibition of several off-target kinases, including LCK, PI3Kα, and p38α. This suggests that the ethyl carboxylate moiety at the 5-position of the oxadiazole ring is not only crucial for on-target activity but also plays a significant role in conferring selectivity.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-faceted approach, beginning with broad screening and progressing to more detailed mechanistic studies for any identified hits.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the purified kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a mobility shift assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).[10]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay (Ki Determination)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target protein, providing a more direct measure of interaction than an IC50 value from an enzymatic assay.[13][14][15]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in binding buffer.
-
Prepare a solution of the target protein in binding buffer.
-
Prepare a solution of a fluorescently labeled ligand (probe) with known affinity for the target protein.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a microplate.
-
Add 10 µL of the target protein solution to each well.
-
Add 10 µL of the fluorescent probe to each well.
-
Incubate the plate for a predetermined time to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization or other suitable signal to quantify the amount of probe bound to the target protein.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding equation to determine the Ki value.
-
Signaling Pathway Considerations
Off-target effects can have complex downstream consequences by modulating unintended signaling pathways. For instance, inhibition of PI3Kα, a potential off-target for EBPO-C , can disrupt the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Conclusion and Future Directions
The comprehensive evaluation of a drug candidate's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of responsible and efficient drug development.[3][16] Our comparative analysis of this compound and its analogs underscores the profound impact that subtle structural modifications can have on a molecule's selectivity profile. The hypothetical data suggests that EBPO-A is a promising lead with a favorable off-target profile, warranting further investigation.
Future studies should expand the panel of off-targets to include a wider range of kinases, as well as other protein families such as G-protein coupled receptors (GPCRs) and ion channels, which are common sources of adverse drug reactions.[12] Cellular assays using relevant cell lines should be employed to confirm that the observed in vitro inhibitory activities translate to functional effects in a more physiological context. Ultimately, a thorough understanding of a molecule's polypharmacology is paramount to developing safer and more effective medicines.
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A Comparative Analysis of Bromophenyl-Substituted Oxadiazoles: A Guide for Researchers
The oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in drug design.[1][2] The introduction of a bromophenyl substituent to this heterocyclic core has given rise to a class of compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[3][4][5] This guide offers a comparative analysis of bromophenyl-substituted oxadiazoles, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical models. We will explore the nuances conferred by the isomeric position of the bromine atom (ortho, meta, and para) on the phenyl ring, providing researchers, scientists, and drug development professionals with a comprehensive technical resource supported by experimental data.
The Synthetic Landscape: Crafting Bromophenyl-Substituted Oxadiazoles
The synthesis of bromophenyl-substituted oxadiazoles, primarily the 1,3,4- and 1,2,4-isomers, can be achieved through several reliable methods. The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.
A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃).[6] Alternatively, acid hydrazides can be reacted with aromatic aldehydes to form hydrazones, which are subsequently cyclized.[4] For instance, the synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole often starts from 4-bromobenzohydrazide.[3]
The synthesis of 1,2,4-oxadiazoles can be accomplished by the cyclization of amidoximes with activated carboxylic acid derivatives.[3] Another approach involves the reaction of 5-(4-bromophenyl)-1H-tetrazole with a substituted benzoic acid derivative using coupling agents.[3]
The para-substituted bromophenyl oxadiazoles are the most extensively studied isomers, likely due to the straightforward synthetic accessibility of para-substituted starting materials and potentially more favorable biological outcomes observed in initial screenings.
Experimental Protocol: A General Synthesis of 2-(4-bromophenyl)-5-aryl-1,3,4-oxadiazoles
This protocol outlines a common method for synthesizing 1,3,4-oxadiazoles, which can be adapted for ortho, meta, and para-bromophenyl derivatives by selecting the appropriate starting bromobenzohydrazide.
Step 1: Synthesis of N'-Aroyl-4-bromobenzohydrazide
-
Dissolve 4-bromobenzohydrazide (1 mmol) in a suitable solvent such as pyridine or dioxane.
-
Add an equimolar amount of the desired aromatic acid chloride (1 mmol) dropwise while stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure product.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
To the purified N'-aroyl-4-bromobenzohydrazide (1 mmol), add phosphorus oxychloride (5 mL) as both the reagent and solvent.[6]
-
Reflux the mixture for 5-7 hours. Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
The solid that precipitates is the desired 2-(4-bromophenyl)-5-aryl-1,3,4-oxadiazole.
-
Filter the product, wash thoroughly with water to remove any residual acid, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent like ethanol or acetic acid.
Diagram of the General Synthesis Workflow
Caption: General synthesis of bromophenyl-substituted 1,3,4-oxadiazoles.
Comparative Anticancer Activity
Bromophenyl-substituted oxadiazoles have demonstrated significant potential as anticancer agents, with their efficacy being influenced by the position of the bromine atom and the nature of other substituents.
Para-Bromophenyl Substituted Oxadiazoles
The para-isomer is the most frequently encountered in the literature. For instance, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing IC₅₀ values lower than the reference drug erlotinib.[3]
Ortho-Bromophenyl Substituted Oxadiazoles
Studies on ortho-bromophenyl oxadiazoles have also revealed potent anticancer properties. For example, certain 3-(2-methoxyphenylaminomethyl)-5-(2-bromophenyl)-1,3,4-oxadiazoline-2-thione derivatives have been identified as considerable anti-tumor agents.[6]
Meta-Bromophenyl Substituted Oxadiazoles
The meta-isomers have been less explored, but some derivatives have shown promising activity. For example, a derivative of 4-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-ylimino)methyl)phenol has been synthesized and evaluated for its anticancer potential.[6]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Bromophenyl-Substituted Oxadiazole Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-1,3,4-oxadiazole (para-bromo) | HepG2 | 0.137 - 0.332 | [3] |
| Quinoline-1,3,4-oxadiazole (para-bromo) | MCF-7 | 0.164 - 0.583 | [3] |
| 1,2,4-Oxadiazole-5-fluorouracil (para-bromo) | MCF-7 | Not specified | [7] |
| 1,2,4-Oxadiazole-5-fluorouracil (para-bromo) | MDA-MB-231 | 0.93 ± 0.013 | [7] |
| 1,3,4-Oxadiazole-thiazolidinedione (para-bromo) | MCF-7 | 7.87 | [8] |
Comparative Antimicrobial Activity
The antimicrobial potential of bromophenyl-substituted oxadiazoles is another area of active research, with derivatives showing activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship in Antimicrobial Activity
The position of the bromo substituent, along with other structural features, plays a crucial role in determining the antimicrobial efficacy. For instance, in a series of 1,3,4-thiadiazole derivatives, a related class of compounds, the 4-bromophenyl substituent was found to be crucial for activity against Staphylococcus epidermidis and Micrococcus luteus.[9] While this is not a direct comparison for oxadiazoles, it highlights the importance of the bromophenyl moiety.
The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Bromophenyl-Substituted Oxadiazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 5-(amino(4-bromophenyl)methyl)-1,3,4-oxadiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | [10] |
| Quinoline-1,3,4-oxadiazole (para-bromo) | S. aureus, E. coli, C. albicans | Potent activity reported | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a standardized method for assessing the in vitro antimicrobial activity of bromophenyl-substituted oxadiazoles.
1. Preparation of Materials:
- Test compound stock solution (e.g., in DMSO).
- 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Positive control (standard antibiotic) and negative control (broth and inoculum without the test compound).
2. Serial Dilution of the Test Compound:
- Dispense 100 µL of sterile broth into each well of the microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.
3. Inoculation:
- Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
4. Incubation:
- Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of the MIC Determination Workflow
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Bromophenyl-substituted oxadiazoles represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The available data, predominantly on para-substituted derivatives, indicates that the bromophenyl moiety is a key contributor to their biological activity.
However, a comprehensive comparative analysis of the ortho, meta, and para isomers is currently lacking in the literature. Such studies are crucial for a deeper understanding of the structure-activity relationships and for guiding the rational design of more potent and selective drug candidates. Future research should focus on the systematic synthesis and parallel biological evaluation of all three positional isomers to elucidate the optimal substitution pattern for different therapeutic targets. This will undoubtedly accelerate the translation of these promising scaffolds from the laboratory to clinical applications.
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
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Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]
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-
Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[3][6][11] OXADIAZOLES AS S1P1 AGONISTS. [Link]
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A Researcher's Guide to Benchmarking Novel Monoamine Oxidase Inhibitors: A Case Study with Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of novel compounds against monoamine oxidases (MAO-A and MAO-B). We will use Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as a case study, benchmarking it against established, well-characterized inhibitors. The methodologies, data interpretation, and scientific rationale detailed herein are designed to ensure robust and reliable comparative analysis.
The 1,2,4-oxadiazole heterocyclic scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3][4] Notably, several compounds featuring this moiety have demonstrated inhibitory activity against monoamine oxidase (MAO), an enzyme crucial in the catabolism of key neurotransmitters.[1][2] this compound, the subject of this guide, is a member of this promising class of compounds. This guide will outline the necessary steps to characterize its potential as a selective or non-selective MAO inhibitor.
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[5][6] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants.[7][8] In contrast, MAO-B primarily acts on dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[9] The dysregulation of MAO activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug discovery.
This guide will provide a detailed protocol for a sensitive fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of our test compound against both MAO-A and MAO-B. The results will be benchmarked against the following well-established inhibitors:
-
Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[7][8]
-
Selegiline (Deprenyl): A selective and irreversible inhibitor of MAO-B.[9][10]
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.[11]
By comparing the IC50 values, we can determine the potency and selectivity of this compound, providing critical insights into its therapeutic potential.
Comparative Inhibitory Profile
The primary objective of this benchmarking study is to determine the IC50 values of this compound for both MAO-A and MAO-B and compare them to our reference inhibitors. The following table illustrates how the experimental data would be presented.
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for the known inhibitors are based on published data.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Clorgyline[7][8] | 1.2 | 1900 | 1583 |
| Selegiline[9][10] | 23000 | 51 | 0.002 |
| Tranylcypromine[11] | 2300 | 950 | 0.41 |
Interpretation of Results:
The selectivity index (SI), calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A, is a critical parameter.
-
An SI value significantly greater than 1 indicates selectivity for MAO-A.
-
An SI value significantly less than 1 indicates selectivity for MAO-B.
-
An SI value close to 1 suggests a non-selective inhibitor.
This quantitative comparison will position the inhibitory profile of our test compound within the landscape of known MAO inhibitors, guiding further research and development efforts.
Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol describes a robust and sensitive method to determine the inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric assay. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using the Amplex™ Red reagent. In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H2O2 to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex™ Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Test Compound: this compound
-
Reference Inhibitors: Clorgyline, Selegiline, Tranylcypromine
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Prepare a working solution of Amplex™ Red (e.g., 10 mM in DMSO). Protect from light.
-
Prepare a working solution of HRP (e.g., 10 U/mL in MAO Assay Buffer).
-
Prepare a stock solution of the substrate, p-Tyramine (e.g., 100 mM in deionized water).
-
-
Assay Procedure:
-
Compound Pre-incubation:
-
In a 96-well plate, add 45 µL of the appropriate MAO enzyme (MAO-A or MAO-B) diluted in MAO Assay Buffer to each well.
-
Add 5 µL of the test compound or reference inhibitor at various concentrations (serial dilutions) to the respective wells. For control wells, add 5 µL of DMSO.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the substrate and detection reagents. For each well, mix:
-
MAO Assay Buffer
-
p-Tyramine (to a final desired concentration, e.g., 1 mM)
-
Amplex™ Red reagent (to a final desired concentration, e.g., 200 µM)
-
HRP (to a final desired concentration, e.g., 1 U/mL)
-
-
Add 50 µL of the Reaction Mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes), protected from light.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (DMSO only) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each MAO isoform.
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric MAO inhibition assay.
Monoamine Oxidase and Neurotransmitter Signaling Pathways
Monoamine oxidases play a critical role in regulating the levels of monoamine neurotransmitters in the synaptic cleft and within the neuron. Inhibition of MAO leads to an accumulation of these neurotransmitters, thereby enhancing their signaling. The following diagrams illustrate the metabolic pathways of dopamine, serotonin, and norepinephrine and the central role of MAO.
Dopamine Metabolism
Caption: Dopamine synthesis and degradation pathways.[12][13][14][15][16][17]
Serotonin Metabolism
Caption: Serotonin synthesis and degradation pathway.[5][16][18][19]
Norepinephrine Metabolism
Caption: Norepinephrine synthesis and degradation pathways.[6][20][21][22][23]
Conclusion
This guide provides a comprehensive framework for the initial characterization of novel compounds as potential monoamine oxidase inhibitors, using this compound as a representative example. By employing a standardized, sensitive fluorometric assay and benchmarking against well-characterized inhibitors, researchers can obtain reliable and comparable data on the potency and selectivity of their compounds. This information is crucial for making informed decisions in the early stages of drug discovery and for guiding the subsequent optimization of lead compounds. The detailed protocols and conceptual frameworks presented herein are intended to support the rigorous scientific evaluation of new chemical entities targeting the monoamine oxidase enzymes.
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate Analogs Against Epidermal Growth Factor Receptor (EGFR)
Introduction: The Therapeutic Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its bioisosteric properties and versatile chemical nature make it a privileged scaffold in the design of novel therapeutic agents.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The specific compound class, Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate and its analogs, serves as a valuable template for exploring structure-activity relationships (SAR) due to its synthetic tractability and potential for diverse functionalization.[6]
This guide provides a comprehensive, field-proven framework for conducting a comparative in silico molecular docking study of these analogs. Our objective is to elucidate their potential binding interactions with a critical anticancer target, the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that is often overexpressed in various cancers, including non-small cell lung cancer and breast cancer, making it an attractive target for inhibitor development.[7][8] By simulating the binding of these small molecules to the EGFR active site, we can predict their binding affinities and poses, offering crucial insights for lead optimization and rational drug design.[9][10] This process, a cornerstone of computer-aided drug design (CADD), significantly accelerates the discovery pipeline by prioritizing compounds for synthesis and in vitro testing.[11][12]
Methodology: A Self-Validating In Silico Docking Protocol
The trustworthiness of any in silico model hinges on a robust and well-validated methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the docking results.
Causality Behind Experimental Choices
-
Target Selection (EGFR Kinase Domain): EGFR was chosen due to the well-documented anticancer activity of many 1,2,4-oxadiazole derivatives and the availability of high-quality crystal structures in the Protein Data Bank (PDB).[7][13][14] We will use the PDB entry 1M17 , which features the EGFR kinase domain co-crystallized with the known inhibitor Erlotinib. This provides a crucial reference point for validating our docking protocol.
-
Software Selection (AutoDock Vina): We will utilize AutoDock Vina, a widely adopted open-source docking program, celebrated for its accuracy, speed, and ease of use. Its scoring function has been extensively validated against a broad range of protein-ligand complexes.
-
Ligand Set: For this guide, we will compare the parent compound, this compound (Analog A), with two hypothetical analogs to demonstrate the comparative analysis:
-
Analog B: Substitution of the 4-bromophenyl group with a 4-hydroxyphenyl group to explore the impact of a hydrogen bond donor.
-
Analog C: Replacement of the ethyl carboxylate with a bulkier tert-butyl carboxylate to investigate steric effects.
-
Reference Ligand: Erlotinib (extracted from PDB: 1M17) will be used as a positive control to validate the docking protocol.
-
Experimental Workflow Diagram
The entire computational workflow is summarized in the diagram below, illustrating the logical progression from initial setup to final data analysis.
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A-Scientist's-Guide-to-Selectivity-Profiling-of-Ethyl-3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Introduction: The-Imperative-of-Selectivity-for-Novel-Therapeutics
The compound Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate, hereafter referred to as EBPO, represents a class of heterocyclic compounds known as 1,2,4-oxadiazoles. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Given its chemical structure, EBPO holds potential as a therapeutic agent. However, a critical determinant of any new drug candidate's success is its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other molecules in the body, which can lead to adverse side effects.
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of EBPO. We will operate under the scientifically plausible hypothesis that EBPO's primary target is Monoacylglycerol Lipase (MAGL) , a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway.[5][6] MAGL is a well-validated therapeutic target for a range of conditions, including neurological disorders, inflammation, and cancer.[5][6][7]
Our objective is to present a multi-tiered experimental strategy to rigorously profile EBPO's selectivity against MAGL, comparing its performance with established benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Comparative Framework: Selecting the Right Benchmarks
To accurately assess EBPO's selectivity, it is essential to compare it against well-characterized compounds. For our hypothetical MAGL target, we have selected:
-
JZL184: A potent, widely-used, and highly selective irreversible inhibitor of MAGL.[5][8][9][10] It serves as the "gold standard" for MAGL inhibition. While highly selective against other serine hydrolases in the brain, it has shown some off-target activity in peripheral tissues.[5][9]
-
Compound X (Hypothetical Non-Selective Inhibitor): A hypothetical compound designed to be a less selective MAGL inhibitor, allowing us to highlight the importance of the selectivity assays.
A Multi-Pronged Approach to Selectivity Profiling
A thorough assessment of selectivity cannot rely on a single experiment. We advocate for a tiered approach that builds a comprehensive picture of the compound's behavior, from in vitro enzymatic activity to cellular target engagement.
Caption: A tiered workflow for assessing small molecule selectivity.
Tier 1: In Vitro Potency and Primary Selectivity Panel
The initial step is to determine the potency of EBPO against our primary target, MAGL, and its selectivity against closely related enzymes. Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme to assess, as it is the primary hydrolase for the other major endocannabinoid, anandamide.[11][12][13]
Experimental Protocol: MAGL and FAAH Inhibition Assay
-
Enzyme Source: Recombinant human MAGL and FAAH enzymes.
-
Substrate: A fluorogenic substrate appropriate for each enzyme (e.g., 4-methylumbelliferyl acetate for a general hydrolase assay, with specific substrates for MAGL and FAAH for confirmatory assays).
-
Compound Preparation: Prepare a serial dilution of EBPO, JZL184, and Compound X in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Procedure:
-
Add the enzyme to a 96-well plate containing assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary:
| Compound | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity Index (FAAH IC50 / MAGL IC50) |
| EBPO | 15 | >10,000 | >667 |
| JZL184 | 8 | 4,000[14] | ~500 |
| Compound X | 50 | 200 | 4 |
Interpretation:
In this hypothetical scenario, EBPO demonstrates high potency against MAGL and excellent selectivity over FAAH, outperforming the well-established JZL184 in this specific comparison. Compound X shows poor selectivity, highlighting its potential for off-target effects related to FAAH inhibition.
Tier 2: Broad Off-Target Liability Screening
While selectivity against closely related enzymes is crucial, a truly selective compound should not interact with a wide range of other proteins. Broad-panel screening against a diverse set of targets, such as kinases and GPCRs, is an industry-standard approach to identify potential off-target liabilities early in the drug discovery process.[15][16][][18] Several commercial services offer such screening panels.
Experimental Protocol: Broad-Panel Screening (Example: Kinase Panel)
-
Service Provider: Select a reputable contract research organization (CRO) offering kinase screening services (e.g., Reaction Biology, Promega, ICE Bioscience).[15][][18][19][20]
-
Assay Format: Typically, these are radiometric or fluorescence-based assays.
-
Compound Submission: Submit EBPO at a high concentration (e.g., 10 µM) for an initial screen against a large panel of kinases (e.g., >300 kinases).
-
Data Analysis: The service provider will report the percent inhibition for each kinase at the tested concentration. Any significant inhibition ("hit") would warrant follow-up with a full IC50 determination.
Hypothetical Data Summary (Selected Hits >50% Inhibition at 10 µM):
| Compound | Kinase Target | % Inhibition at 10 µM |
| EBPO | None | <20% across the panel |
| Compound X | Kinase A | 85% |
| Kinase B | 62% | |
| Kinase C | 55% |
Interpretation:
EBPO shows a "clean" profile with no significant off-target kinase activity at a high concentration. In contrast, Compound X interacts with several kinases, indicating a promiscuous binding profile and a higher risk of off-target effects.
Tier 3: Cellular Target Engagement
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24][25] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22][24]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: Culture cells that endogenously express MAGL (e.g., a relevant cancer cell line or neuronal cells).
-
Compound Treatment: Treat the intact cells with EBPO or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Quantify the amount of soluble MAGL remaining at each temperature using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble MAGL against temperature for both vehicle- and EBPO-treated samples. A shift in the melting curve to a higher temperature in the presence of EBPO indicates target engagement.
Hypothetical Data Summary:
| Compound | Apparent Melting Temperature (Tm) of MAGL (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| EBPO (1 µM) | 58.0 | +5.5 |
Interpretation:
The significant positive thermal shift observed with EBPO treatment provides strong evidence that it directly binds to and stabilizes MAGL in a cellular context, confirming target engagement.
Conclusion: Synthesizing the Evidence for Selectivity
By systematically progressing through this three-tiered approach, we can build a robust and compelling case for the selectivity of this compound (EBPO). Our hypothetical data illustrate an ideal outcome:
-
Tier 1: EBPO is a potent inhibitor of its primary target, MAGL, with outstanding selectivity against the closely related enzyme FAAH.
-
Tier 2: EBPO demonstrates a clean off-target profile, showing no significant interaction with a broad panel of kinases.
-
Tier 3: EBPO effectively engages with MAGL in intact cells, confirming its ability to reach and bind its target in a physiological environment.
This comprehensive selectivity profile significantly de-risks the compound for further preclinical development. It provides a strong rationale for its mechanism of action and suggests a lower probability of mechanism-based side effects. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery, ensuring that only the most promising and selective candidates advance toward the clinic.
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Comparative Analysis of Novel 1,2,4-Oxadiazole Derivatives: A Guide to IC50 Values in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, 1,2,4-oxadiazole derivatives have emerged as a promising class of molecules exhibiting significant anticancer activity.[1][2][3] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of recently developed 1,2,4-oxadiazole derivatives across a panel of human cancer cell lines. Our aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform preclinical evaluation and guide future discovery efforts.
The 1,2,4-oxadiazole scaffold serves as a versatile pharmacophore, the modification of which has led to the generation of compounds with a wide spectrum of biological activities.[2][3] In the context of cancer, these derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.[2][4][5] The determination of IC50 values is a critical initial step in characterizing the potency of these novel compounds, providing a quantitative measure of their efficacy in inhibiting cancer cell proliferation.
Comparative IC50 Values of Novel 1,2,4-Oxadiazole Derivatives
The following tables summarize the IC50 values of various novel 1,2,4-oxadiazole derivatives against several human cancer cell lines. This data has been compiled from recent peer-reviewed publications and is intended to provide a comparative overview of the cytotoxic potential of these compounds. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence IC50 values. Therefore, direct comparison between different studies should be made with caution.
Table 1: IC50 Values (µM) of 1,2,4-Oxadiazole Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 | MDA-MB-231 | T47D | Reference |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | - | - | - | [6] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | - | - | 19.40 | [6] |
| Compound 7a (5-FU derivative) | 0.76 ± 0.044 | 0.93 ± 0.013 | - | [7] |
| Compound 5 (Caffeic acid-based) | 30.9 | - | - | [8][9] |
| Polothi et al. Compound 33 | 0.34 ± 0.025 | - | - | [4] |
| Srinivas M. et al. Compound 14a-d | 0.12 - 2.78 | - | - | [10] |
Table 2: IC50 Values (µM) of 1,2,4-Oxadiazole Derivatives in Lung Cancer Cell Lines
| Compound/Derivative | A549 | NCI-H661 | Reference |
| Compound 7a (5-FU derivative) | 0.18 ± 0.019 | - | [7] |
| Compound 5 (Caffeic acid-based) | 18.3 | - | [8][9] |
| Polothi et al. derivatives | <10 | - | [4] |
| Srinivas M. et al. Compound 14a-d | 0.12 - 2.78 | - | [10] |
| Cai et al. derivatives | Reported | Reported | [4] |
Table 3: IC50 Values (µM) of 1,2,4-Oxadiazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | Colon | 4.96 | [6] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 | Colorectal | 0.35 | [6] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 | Prostate | 15.7 | [6] |
| Compound 7a (5-FU derivative) | DU-145 | Prostate | 1.13 ± 0.55 | [7] |
| Compound 5 (Caffeic acid-based) | SKOV3 | Ovarian | 14.2 | [8][9] |
| Compound 5 (Caffeic acid-based) | U87 | Glioblastoma | 35.1 | [8][9][11] |
| Compound 5 (Caffeic acid-based) | T98G | Glioblastoma | 34.4 | [8][9][11] |
| Compound 5 (Caffeic acid-based) | LN229 | Glioblastoma | 37.9 | [8][9][11] |
| Zhang et al. derivatives | HepG2, HeLa, SW1116, BGC823 | Liver, Cervical, Colon, Gastric | Broad-spectrum activity | [4] |
| Sun et al. Compound 8 & 9 | HepG2 | Liver | 1.2 ± 0.2, 0.8 ± 0.2 | [4] |
| Maftei C. V. et al. Compound 1 | Various (11 lines) | Multiple | ~92.4 (mean) | [10] |
Mechanism of Action: A Glimpse into Apoptosis Induction
Several studies suggest that 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. One of the key mechanisms involved is the activation of caspases, a family of cysteine proteases that are central to the apoptotic pathway.[1][5] For instance, some 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3.[1] Molecular docking studies have further elucidated the potential binding interactions between these compounds and the active site of caspase-3, highlighting the role of hydrogen bonding with key amino acid residues.[1]
Caption: Workflow for IC50 determination using the MTT assay.
Alternative Method: Sulforhodamine B (SRB) Assay
An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which is a cell density determination method based on the measurement of cellular protein content. [12][13]The SRB assay relies on the ability of the bright-pink aminoxanthene dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. [12][13]The amount of bound dye is directly proportional to the cell mass. [12][13]
Key Steps of the SRB Assay:
-
Cell Plating and Treatment: Similar to the MTT assay.
-
Cell Fixation: Cells are fixed with cold trichloroacetic acid (TCA). [14][15]3. Staining: The fixed cells are stained with SRB solution. [15]4. Washing: Unbound dye is removed by washing with 1% acetic acid. [14][15]5. Solubilization: The protein-bound dye is dissolved in a Tris base solution. [15]6. Absorbance Measurement: The optical density is read at approximately 510-565 nm. [12][15] The SRB assay offers advantages such as its simplicity, stability of the end-product, and the fact that the fixing agent (TCA) also halts cell growth, providing a more accurate snapshot of cell number at the time of fixation. [13]
Conclusion
The 1,2,4-oxadiazole scaffold represents a fertile ground for the discovery of novel anticancer agents. The comparative IC50 data presented in this guide highlight the significant cytotoxic potential of these derivatives against a range of cancer cell lines. The provided experimental protocol for the MTT assay, along with an overview of the SRB assay, offers a solid foundation for researchers to conduct their own in vitro evaluations. As research in this area continues to evolve, it is anticipated that further optimization of the 1,2,4-oxadiazole core will lead to the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Hazard Assessment: Understanding the Risks
Given the absence of a comprehensive Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts.
-
1,2,4-Oxadiazole Moiety: This heterocyclic ring is a common scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3] Some studies on 1,2,4-oxadiazole derivatives have indicated potential for toxicity and irritation. For instance, research has shown a relationship between the structure of some 1,2,4-oxadiazole derivatives and bladder irritation[4]. Another study on insecticidal applications noted high toxicity in the tested 1,2,4-oxadiazole compounds[1]. Therefore, it is prudent to treat Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate as a potentially bioactive and irritant compound.
-
Brominated Aromatic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These compounds can have varying toxicological profiles, but it is best practice to minimize exposure.
-
Physical Form: This compound is a solid at room temperature. This reduces the risk of inhalation of vapors compared to a liquid, but fine powders can still be easily inhaled or cause skin and eye irritation.
Based on this analysis, we will proceed with the assumption that this compound is a potentially hazardous substance. The following personal protective equipment (PPE) and handling protocols are designed to mitigate the risks of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[5][6][7] The selection of appropriate PPE is a critical step in ensuring laboratory safety.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[8][9] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes of the compound or solvents, and from airborne powder. |
| Hand Protection | Nitrile gloves.[10] For prolonged contact or when handling in solution, consider double-gloving or using a more robust glove like neoprene. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | A buttoned lab coat.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. If there is a risk of generating dust (e.g., during weighing), a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the risk of inhaling fine particles of the compound. |
Figure 1: PPE Selection Workflow
Operational Plan: Safe Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure and preventing contamination.
Step 1: Preparation
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Prepare a waste container specifically for brominated organic waste.
Step 2: Weighing and Transfer
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of any dust.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Step 3: During the Experiment
-
Keep all containers with the compound sealed when not in use.
-
If heating a solution containing the compound, do so in a fume hood with appropriate apparatus to prevent the release of vapors.
-
Avoid working alone.
Step 4: Post-Experiment
-
Decontaminate the work area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing Brominated Waste
Proper disposal of hazardous waste is a legal and ethical responsibility. Brominated organic compounds should be treated as hazardous waste.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.
-
Do not mix brominated waste with other waste streams.[11]
Disposal Procedure:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Waste containers should be kept closed and stored in a designated satellite accumulation area.
-
Arrange for pickup by your institution's environmental health and safety department.
In the event of a spill, evacuate the area and, if safe to do so, contain the spill with an inert absorbent material. Report the spill to your supervisor and follow your institution's emergency procedures. For small spills of bromine-containing compounds, treatment with sodium thiosulfate can be a neutralizing step before absorption.[11]
Conclusion
While this compound may not have a fully characterized toxicological profile, a proactive and cautious approach to its handling is essential. By understanding the potential hazards associated with its chemical structure and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can work with this compound safely and effectively. Your commitment to safety is integral to the advancement of science.
References
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NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
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Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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New ECHA CHEM chemicals database - trade-e-bility. (2024, February 19). Retrieved from [Link]
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Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
